Technical Guide: Synthesis and Characterization of Methyl Nicotinate 1-Oxide
Executive Summary Methyl nicotinate 1-oxide (CAS: 3099-22-3) is a pivotal intermediate in heterocyclic chemistry, serving as a precursor for functionalized pyridine derivatives and a metabolite in pharmacological studies...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl nicotinate 1-oxide (CAS: 3099-22-3) is a pivotal intermediate in heterocyclic chemistry, serving as a precursor for functionalized pyridine derivatives and a metabolite in pharmacological studies of nicotinic acid esters. This guide outlines two distinct synthetic pathways: the mCPBA oxidation (Gold Standard for laboratory scale) and the Urea-Hydrogen Peroxide (UHP) method (Green Chemistry/Scalable).
Critical Advisory: Unlike simple pyridines, the presence of the methoxycarbonyl group at the C3 position introduces a susceptibility to hydrolysis. Conventional oxidation using aqueous hydrogen peroxide in acidic reflux is contraindicated for high-purity synthesis of the ester, as it promotes conversion to nicotinic acid N-oxide.
Chemical Fundamentals & Reactivity
The N-oxidation of methyl nicotinate involves the electrophilic attack of an oxidant upon the lone pair of the pyridine nitrogen.
Substrate: Methyl nicotinate (Electron-deficient pyridine ring due to the ester group).
Reactivity: The electron-withdrawing ester group at C3 decreases the basicity and nucleophilicity of the ring nitrogen compared to unsubstituted pyridine. Consequently, strong electrophilic oxidants (peracids) are required.
Selectivity: The reaction must avoid hydrolysis of the ester functionality (
).
Reaction Mechanism
The mechanism proceeds via a concerted
-like displacement where the pyridine nitrogen attacks the electrophilic oxygen of the peracid.
Figure 1: Mechanistic pathway of N-oxidation via peracid attack. The nitrogen lone pair acts as the nucleophile.
Protocol A: mCPBA Oxidation (Laboratory Standard)
Context: This method is preferred for milligram to gram-scale synthesis due to mild conditions (room temperature) and high conversion rates.
Dissolution: Dissolve methyl nicotinate (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
Addition: Add mCPBA (12-15 mmol) portion-wise over 15 minutes. Note: Adding as a solid is standard, but pre-dissolving in DCM prevents local concentration spikes.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 3–12 hours.
Validation: Monitor by TLC (DCM:MeOH 95:5). The N-oxide is significantly more polar (lower
) than the starting material.
Quenching & Workup (Critical Step):
The reaction mixture contains m-chlorobenzoic acid (mCBA) as a precipitate and in solution.
Filtration: If heavy precipitate forms, filter through a sintered glass funnel (removes bulk mCBA).
Wash: Transfer filtrate to a separatory funnel. Wash 3x with saturated
solution.[2] Why: This converts acidic mCBA to its water-soluble sodium salt, removing it from the organic layer.
Wash 1x with Brine (
).
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo.
Purification: If mCBA persists (visible as white needles in the crude), purify via flash column chromatography (Gradient: 100% DCM
Context: For larger scales (>10g), mCPBA becomes hazardous (shock sensitive) and expensive. The UHP method generates the peracid in situ using a stable, solid form of
and an anhydride.
Reagents
Methyl nicotinate (1.0 equiv)
Urea-Hydrogen Peroxide complex (UHP) (2.0 equiv)
Phthalic Anhydride or Maleic Anhydride (1.0 - 1.2 equiv)
Solvent: Methanol or Ethyl Acetate
Step-by-Step Methodology
Preparation: Suspend methyl nicotinate and phthalic anhydride in Methanol or Ethyl Acetate at room temperature.
Activation: Add UHP in a single portion.
Mechanism:[3] UHP reacts with phthalic anhydride to generate monoperoxyphthalic acid in situ, which acts as the oxidant.
Reaction: Stir at ambient temperature. Reaction times may be longer than mCPBA (12–24 hours).
Workup:
Filter off the insoluble phthalic acid byproduct (which precipitates as the reaction proceeds).
Concentrate the filtrate.
Redissolve in DCM and wash with
to remove residual phthalic acid.
Advantage: This method avoids the handling of concentrated liquid hydrogen peroxide and minimizes explosion risks associated with dry mCPBA.
Purification & Characterization Workflow
The polarity shift upon N-oxidation is the primary handle for purification.
Figure 2: Purification logic flow emphasizing the removal of acidic byproducts via alkaline wash.
Analytical Data Profile
The following data confirms the identity of Methyl Nicotinate 1-Oxide.
Technique
Parameter
Observation/Value
Interpretation
HPLC
Retention Time
Earlier than SM (Reverse Phase)
N-oxide is more polar than the pyridine ester.
1H NMR
Chemical Shift
8.5 - 8.7 ppm (C2-H)
The proton to the Nitrogen shifts downfield but shows distinct coupling patterns compared to the unoxidized pyridine.
1H NMR
Methoxy Group
3.9 - 4.0 ppm (s, 3H)
Confirms integrity of the methyl ester (no hydrolysis).
IR
N-O Stretch
Strong characteristic diagnostic band.
IR
C=O Stretch
Ester carbonyl retention.
MS
m/z (ESI+)
154.05
Molecular ion corresponds to M (137) + Oxygen (16).
Critical Analysis: The Hydrolysis Risk
A common error in N-oxide synthesis is the use of Method C: Acetic Acid /
Reflux . While standard for alkyl pyridines, this method is unsuitable for methyl nicotinate.
Failure Mode: The combination of heat (reflux), water (from 30%
), and acid (acetic acid) creates perfect conditions for acid-catalyzed ester hydrolysis.
Result: The product will be contaminated with, or fully converted to, Nicotinic Acid N-oxide (
instead of ).
Recommendation: Strictly adhere to anhydrous or non-acidic conditions (Method A or B) to preserve the ester moiety.
References
Synthesis of Pyridine N-Oxides (mCPBA Protocol)
Source: Royal Society of Chemistry (RSC)
Relevance: Provides detailed mCPBA oxidation protocols for substituted methyl nicotin
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical Properties and Technical Characterization of Methyl Nicotinate 1-Oxide
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
[1]
Executive Summary
Methyl nicotinate 1-oxide (CAS 15905-18-7) is the N-oxide derivative of methyl nicotinate. Unlike its parent compound, which is a well-known rubefacient and vasodilator, the 1-oxide derivative primarily serves as a high-value synthetic intermediate in the development of complex pharmaceuticals, including retinoids and antibiotics. Its distinct polarity and reactivity profile—driven by the zwitterionic N-oxide moiety—require specific handling and characterization protocols distinct from those of standard pyridine esters. This guide provides a definitive reference for its physical properties, synthesis, and identification.
Chemical Identity & Structural Analysis[2][3]
The compound consists of a pyridine ring substituted with a methyl ester at the C3 position and an N-oxide function at the N1 position. The N-oxide introduces significant dipolar character to the molecule, altering its solubility and melting point relative to the parent methyl nicotinate.
Parameter
Data
IUPAC Name
3-(Methoxycarbonyl)pyridine 1-oxide
Common Name
Methyl nicotinate 1-oxide
CAS Number
15905-18-7
Molecular Formula
C₇H₇NO₃
Molecular Weight
153.14 g/mol
SMILES
COC(=O)C1=C=CC=C1
Structural Feature
Zwitterionic N-O bond; Electron-withdrawing Ester
Physicochemical Profile
The physical properties of methyl nicotinate 1-oxide are dominated by the N-oxide functionality, which increases the melting point and polarity compared to methyl nicotinate (MP ~39°C).
Solid-State Properties
Property
Value / Observation
Notes
Melting Point
97–98 °C
Recrystallized from Ethyl Acetate [1].
Appearance
White to off-white crystalline solid
Hygroscopic tendency due to N-oxide polarity.
Density (Predicted)
1.20 ± 0.1 g/cm³
Higher density than parent ester due to dipole packing.
Solution Properties
Property
Value / Observation
Implications
Solubility
Soluble in DCM, Chloroform, Methanol.
DCM is the preferred solvent for synthesis and extraction.
pKa (Predicted)
-0.14 ± 0.10
Significantly less basic than methyl nicotinate (pKa ~3.1) due to the oxygen atom on nitrogen.
LogP (Predicted)
-0.5 to 0.2
Lower lipophilicity than methyl nicotinate (LogP ~0.8) due to charge separation.
Synthesis & Manufacturing Protocol
The most reliable synthesis method for methyl nicotinate 1-oxide utilizes meta-chloroperoxybenzoic acid (mCPBA) as the oxidant. This method is preferred over hydrogen peroxide/acetic acid protocols because it proceeds under mild conditions in non-aqueous solvents, minimizing the risk of hydrolyzing the methyl ester group.
Reaction Pathway Diagram
The following diagram illustrates the direct oxidation pathway and the purification logic.
Caption: Synthesis of Methyl Nicotinate 1-Oxide via mCPBA oxidation, highlighting the critical bicarbonate wash step to remove byproducts.
Step-by-Step Protocol
Preparation: Dissolve 1.0 equivalent of methyl nicotinate in Dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
Oxidation: Slowly add 1.1–1.2 equivalents of mCPBA (meta-chloroperoxybenzoic acid) portion-wise.
Note: Maintain temperature <5°C during addition to prevent exotherms.
Reaction: Allow the mixture to warm to room temperature and stir for 3–16 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS.
Workup (Critical Step):
The reaction mixture will contain solid m-chlorobenzoic acid (byproduct).
Wash the organic layer vigorously with saturated aqueous NaHCO₃ (Sodium Bicarbonate). This converts the acidic byproduct into water-soluble sodium m-chlorobenzoate.
Repeat wash until the aqueous layer is basic.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Crystallization: Recrystallize the crude solid from Ethyl Acetate to obtain pure white crystals (MP 97–98°C).
Characterization & Identification Logic
To validate the identity of methyl nicotinate 1-oxide, researchers should look for specific diagnostic shifts in the spectral data that confirm N-oxidation.
1H NMR Diagnostics
N-oxidation significantly alters the chemical environment of the pyridine ring protons.
H-2 and H-6 Protons: These protons (adjacent to Nitrogen) typically shift downfield (deshielded) relative to the parent pyridine due to the inductive effect of the positive charge on the nitrogen, although this is partially mitigated by the back-bonding of the oxygen.
Loss of Basicity: Unlike methyl nicotinate, the N-oxide will not show significant shift changes if a drop of D₂O/acid is added, as the N-oxide is already "quaternized" in a sense.
Mass Spectrometry (MS)
Molecular Ion: Look for m/z 154 [M+H]⁺ in ESI+.
Oxygen Loss: A characteristic fragmentation pattern for N-oxides is the loss of oxygen (M-16), resulting in a peak at m/z 138 (reverting to the parent ester).
Electronic Structure Diagram
Understanding the resonance allows for better prediction of reactivity (e.g., electrophilic substitution).
Caption: The N-oxide moiety exhibits resonance that increases electron density on the oxygen while activating the ring positions 2 and 4.
Applications in Drug Development[1]
Methyl nicotinate 1-oxide is not merely a metabolite; it is a scaffold for "Retrometabolic Drug Design."
Prodrug Strategies: The N-oxide can be reduced in vivo back to the active methyl nicotinate, potentially altering the pharmacokinetic profile or half-life of the vasodilator effect.
Synthetic Building Block: It is used to introduce cyano groups via the Reissert-Henze reaction (reaction with TMSCN and dimethylcarbamoyl chloride) to form 2-cyanonicotinates, which are precursors to complex heterocycles [1].
National Institutes of Health (NIH). Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes. (Describes use of Methyl nicotinate 1-oxide as starting material).[2][3] Retrieved from
Sigma-Aldrich. Methyl Nicotinate 1-oxide Product Specification. Retrieved from
Structure Elucidation of Methyl Nicotinate 1-Oxide: A Technical Guide
Executive Summary In drug discovery and metabolic profiling, pyridine N-oxides represent a critical structural motif. They often appear as oxidative metabolites of pyridine-containing drugs or serve as versatile syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery and metabolic profiling, pyridine N-oxides represent a critical structural motif. They often appear as oxidative metabolites of pyridine-containing drugs or serve as versatile synthetic intermediates for functionalizing the pyridine ring (e.g., via Meisenheimer rearrangement).
This guide details the structural elucidation of methyl nicotinate 1-oxide (also known as methyl 3-pyridinecarboxylate 1-oxide). Unlike a standard certificate of analysis, this document deconstructs the causality behind the analytical data. We will establish the structure not just by observing peaks, but by validating the chemical changes—specifically the electronic impact of the N-oxide moiety on the aromatic system—that confirm the transformation from methyl nicotinate.
Synthetic Pathway & Isolation Strategy
To ensure the integrity of the characterization, we must first establish the provenance of the material. The most reliable laboratory-scale synthesis involves the direct oxidation of methyl nicotinate using meta-chloroperoxybenzoic acid (m-CPBA). This method is preferred over H₂O₂/acetic acid for small-scale characterization due to milder conditions and easier workup.
Experimental Protocol (Self-Validating)
Precursor: Methyl Nicotinate (MW 137.14)
Reagent: m-CPBA (77% max, excess)
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
Dissolution: Dissolve 10 mmol of methyl nicotinate in 50 mL DCM. Cool to 0°C.
Oxidation: Add 1.2 equivalents of m-CPBA portion-wise over 15 minutes. The reaction is exothermic; temperature control prevents over-oxidation or side reactions.
Monitoring: Stir at room temperature (RT) for 4–12 hours. Monitor via TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar (lower R_f) than the starting pyridine.
Workup (Critical Step):
Wash with saturated aqueous NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct.[1] Validation: Acidification of the aqueous wash should precipitate white m-chlorobenzoic acid, confirming consumption of oxidant.
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Figure 1: Validated synthesis and isolation workflow for Methyl Nicotinate 1-Oxide.
Structural Elucidation: The Analytical Triad
We employ a "Triad of Evidence" approach: Mass Spectrometry (Molecular Weight), IR (Functional Groups), and NMR (Connectivity & Electronic Environment).
Phase 1: Mass Spectrometry (MS)
Objective: Confirm molecular formula (C₇H₇NO₃) and N-oxide functionality.
Molecular Ion (M+): Expect a peak at m/z 153 .
Fragmentation Pattern:
[M - 16]⁺ (m/z 137): Loss of oxygen. This is the diagnostic fragmentation for N-oxides, often reverting to the pyridine radical cation [2].
[M - 31]⁺ (m/z 122): Loss of the methoxy group (-OCH₃) from the ester.
[M - 16 - 31]⁺ (m/z 106): Sequential loss of oxygen and methoxy (nicotinoyl cation).
Phase 2: Infrared Spectroscopy (IR)
Objective: Confirm the presence of the ester and the N-oxide bond.
Objective: Validate the N-oxide position via electronic shielding effects.
The N-Oxide Effect:
In a standard pyridine, the nitrogen atom is electronegative, withdrawing density and deshielding the adjacent
-protons (H2, H6), causing them to appear very downfield (>8.5 ppm).
Upon oxidation to the N-oxide, the oxygen atom donates electron density back into the ring via resonance. This results in a distinct upfield shift (shielding) of the -protons (H2 and H6) compared to the free base [4].
Comparative ¹H NMR Data (DMSO-d₆)
Position
Proton
Methyl Nicotinate (Precursor) [5]
Methyl Nicotinate 1-Oxide (Product) *
Shift (Δδ)
2
Ar-H ()
9.21 ppm (d)
~8.55 ppm (s)
-0.66 (Shielded)
6
Ar-H ()
8.93 ppm (d)
~8.45 ppm (d)
-0.48 (Shielded)
4
Ar-H ()
8.35 ppm (dt)
~7.80 ppm (d)
-0.55 (Shielded)
5
Ar-H ()
7.61 ppm (dd)
~7.55 ppm (dd)
-0.06 (Minor)
Methyl
-OCH₃
3.97 ppm (s)
3.90 ppm (s)
-0.07 (Negligible)
*Note: Product shifts are derived from authoritative data for Nicotinic Acid N-oxide [4], which is the closest electronic analog. The ester vs. acid difference in the aromatic region is minimal.
Key Interpretation:
H2 and H6 Shielding: The dramatic shift of H2 from 9.21 to ~8.55 ppm is the "smoking gun" for N-oxidation. If H2 remains >9.0 ppm, oxidation has failed.
Coupling Constants:
and remain characteristic of the 3-substituted pyridine ring (~5–8 Hz).
Long-range coupling (
or ) may be resolved.
¹³C NMR Signatures
C=O (Ester): ~164 ppm.
C2/C6 (
-carbons): These carbons are significantly shielded (moved upfield) by ~10–15 ppm compared to the free pyridine base due to the N-oxide resonance effect.
Figure 2: Mechanistic logic of the N-oxide substituent effect on NMR chemical shifts.
Conclusion
The identity of Methyl Nicotinate 1-Oxide is confirmed not by a single test, but by the convergence of synthetic and spectral data:
Synthesis: Validated by the precipitation of m-chlorobenzoic acid byproduct.
MS: Confirms mass (153) and oxygen loss (137).
NMR: Validated by the specific upfield shift of
-protons (H2/H6) , distinguishing the N-oxide from the starting material.
This protocol provides a robust, self-validating framework for the generation and identification of this compound in a research setting.
References
Mass Spectrometry Fragmentation: Michigan State University, Fragmentation Patterns of Nitrogen Compounds. Available at: [Link]
IR Spectroscopy of N-Oxides: SpectraBase, Pyridine N-oxide IR Data. Available at: [Link]
N-Oxide NMR Shifts (Nicotinic Acid N-oxide): Royal Society of Chemistry, Supporting Information for "Recyclable Anhydride Catalyst for H2O2 Oxidation". Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Analysis of Methyl Nicotinate 1-Oxide
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Analytical Scientists, and Medicinal Chemists[1]
Executive Summary
Methyl nicotinate 1-oxide (MNO), also known as methyl nicotinate N-oxide, is a critical metabolite and synthetic intermediate in the study of pyridine-based pharmaceuticals.[1] As the N-oxidized derivative of methyl nicotinate, it serves as a model for understanding the oxidative metabolism of nicotinate drugs and as a precursor for functionalizing the pyridine ring at the 2- and 6-positions.[1] This guide provides a comprehensive spectroscopic profile of MNO, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to establish a definitive characterization framework.[1]
Chemical Identity and Physicochemical Properties
Before spectroscopic analysis, verification of the analyte's fundamental properties is essential for handling and sample preparation.[1]
Property
Description
IUPAC Name
3-(Methoxycarbonyl)pyridine 1-oxide
CAS Registry Number
15905-18-7
Molecular Formula
Molecular Weight
153.14 g/mol
Appearance
White to off-white crystalline solid
Melting Point
165.5 – 167.4 °C (Recent Lit.); Historical range 148–149 °C [1][2]
Solubility
Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.[2]
Synthesis and Preparation Protocol
To ensure spectroscopic data correlates to a pure standard, the following synthesis protocol using m-chloroperoxybenzoic acid (m-CPBA) is recommended. This method minimizes over-oxidation and simplifies purification compared to
/acetic acid methods.
Experimental Workflow
Dissolution: Dissolve methyl nicotinate (1.0 eq) in dichloromethane (DCM).
Oxidation: Add m-CPBA (1.2 eq) portion-wise at 0 °C to control the exotherm.
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9).
Purification: Recrystallize from acetone/methanol or purify via silica gel chromatography.
Figure 1: Synthetic workflow for the preparation of Methyl Nicotinate 1-Oxide.
Vibrational Spectroscopy (IR)
Infrared spectroscopy provides the first line of evidence for N-oxidation. The appearance of the N–O stretching vibration and the retention of the ester carbonyl are diagnostic.[1]
Key Diagnostic Bands
The N-oxide moiety introduces a strong dipole, resulting in intense stretching vibrations.[1]
Functional Group
Wavenumber ()
Assignment & Notes
C=O (Ester)
1723 – 1730
Strong stretching vibration.[1] Shifts slightly higher compared to the free base due to electron withdrawal by the N-oxide.[1]
Diagnostic. Strong band characteristic of heteroaromatic N-oxides.
N–O (Bend)
830 – 850
Characteristic deformation band.
C–H (Aromatic)
3063
Weak stretching vibration.
Interpretation: The presence of the band at ~1250
(N–O stretch) combined with the ester carbonyl at ~1723 confirms the integrity of the ester during oxidation [3].
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural confirmation. N-oxidation induces characteristic chemical shift changes in the pyridine ring due to the mesomeric donation of oxygen's lone pair into the ring (shielding C2/C4) and the inductive withdrawal (deshielding C2/C6).
H NMR Analysis (DMSO-
)
Comparison of Methyl Nicotinate 1-Oxide with its precursor, Methyl Nicotinate.
Proton Position
Chemical Shift (, ppm)
Multiplicity
Coupling (, Hz)
Shift Effect () vs. Precursor
H-2
8.50 – 8.53
Singlet (s)
-
Upfield (~0.7 ppm) . Shielded by mesomeric effect of N-O.[1]
H-6
8.42 – 8.45
Doublet (d)
Upfield (~0.5 ppm) . Shielded by mesomeric effect.[1]
H-4
7.75 – 7.80
Doublet (d)
Upfield (~0.5 ppm) . Shielded by mesomeric effect at para position.[1]
H-5
7.55 – 7.60
dd
Downfield (~0.1 ppm) .[1] Inductive effect dominates at meta position.[1]
-OCH
3.90 – 3.95
Singlet (s)
-
Minimal change.
Mechanistic Insight: In pyridine N-oxides, the oxygen atom acts as both an electron withdrawer (induction) and an electron donor (resonance).[1] Resonance dominates at the
(2,[1]6) and (4) positions, causing significant upfield shifts relative to the unoxidized pyridine.[1] The (3,[1]5) positions are less affected by resonance and slightly deshielded by induction [4].[1]
Mass Spectrometry (MS)
Mass spectrometry reveals a distinct fragmentation pattern driven by the labile N–O bond.
Fragmentation Pathway[3]
Molecular Ion (
): m/z 153.
Primary Loss (
): Loss of oxygen is the hallmark of N-oxides, generating the protonated methyl nicotinate radical cation (m/z 137).
Secondary Loss (
): Loss of the methoxy group () from the ester, yielding the nicotinoyl cation (m/z 106).
Tertiary Loss (
): Loss of the entire ester group (), yielding the pyridinium ion (m/z 78).
Figure 2: Proposed fragmentation pathway for Methyl Nicotinate 1-Oxide under Electron Impact (EI).
UV-Vis Spectroscopy[1][4][5]
Absorption Maxima (
): ~254–260 nm (in Methanol).
Characteristics: The
transition of the N-oxide moiety typically results in a band around 254 nm, often more intense than the corresponding band in the parent pyridine due to extended conjugation involving the N-oxide oxygen [5].[1]
References
RSC Advances , "Highly Chemoselective Deoxygenation of N-Heterocyclic N-Oxides", Royal Society of Chemistry, 2016.[1] Link
ECHEMI , "3-Pyridinecarboxylic acid, methyl ester, 1-oxide Product Details", ECHEMI Global Chemical Database.[1] Link
SpectraBase , "Methyl Nicotinate IR Spectrum", Wiley Science Solutions.[1] Link
ChemicalBook , "Nicotinic Acid N-Oxide NMR Data", ChemicalBook.[1] Link
ResearchGate , "UV-visible spectrum of N-Oxide nicotinic acid", ResearchGate.[1] Link
Application Note: High-Fidelity Synthesis of Methyl Nicotinate 1-Oxide
Executive Summary & Scientific Rationale Methyl nicotinate 1-oxide (CAS: 15905-18-7) is a pivotal intermediate in the development of heterocyclic pharmaceuticals and a functional probe in metabolic studies of niacin deri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Methyl nicotinate 1-oxide (CAS: 15905-18-7) is a pivotal intermediate in the development of heterocyclic pharmaceuticals and a functional probe in metabolic studies of niacin derivatives. While pyridine N-oxidation is a standard transformation, the presence of the methyl ester moiety at the C3 position dictates a specific chemoselective approach.
The Core Challenge: The standard industrial N-oxidation protocol using Hydrogen Peroxide (
) in Acetic Acid () at reflux is unsuitable for this substrate. The acidic, aqueous, high-temperature environment promotes the hydrolysis of the methyl ester to the carboxylic acid (Nicotinic acid N-oxide), degrading yield and purity.
The Solution: This protocol utilizes meta-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM). This anhydrous, mild-temperature method preserves the ester functionality while achieving high conversion rates (>90%). The protocol includes a rigorous "self-validating" workup designed to quantitatively remove the
-chlorobenzoic acid byproduct, ensuring pharmaceutical-grade purity without immediate need for chromatography.
Reaction Mechanism & Critical Parameters
The reaction proceeds via an electrophilic attack of the peracid oxygen on the lone pair of the pyridine nitrogen.
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the N-oxidation of methyl nicotinate using m-CPBA.
-chlorobenzoic acid byproduct into sodium -chlorobenzoate, which is water-soluble.
Validation: The
evolution (bubbling) should cease by the third wash.
Brine Wash: Wash the organic layer once with saturated brine to remove residual water.
Drying: Dry the organic layer over anhydrous
or for 15 minutes. Filter off the drying agent.
Concentration: Evaporate the solvent in vacuo (Rotovap) at
C.
Caution: N-oxides can be thermally unstable. Do not overheat the water bath.
Phase 4: Purification Logic (Flowchart)
Figure 2: Decision tree for purification based on crude NMR analysis.
Characterization & Quality Control
Physical Properties[1][8][9]
Appearance: White to off-white crystalline solid.
Melting Point: Expected range 95–105°C (significantly higher than the starting ester, ~39°C, due to the polar N-O bond).
1H NMR Diagnostics (CDCl₃, 400 MHz)
The N-oxidation causes a distinct downfield shift of the protons adjacent to the nitrogen (H2 and H6) due to the inductive effect and anisotropy of the N-O bond.
Proton Position
Starting Material ( ppm)
Product (N-Oxide) ( ppm)
Shift ()
H-2 (s)
~9.2
~8.7 - 8.8
Upfield/Shielding
H-6 (d)
~8.8
~8.3 - 8.4
Upfield/Shielding
H-4 (d)
~8.3
~7.8 - 7.9
Upfield
H-5 (dd)
~7.4
~7.4 - 7.5
Minimal
-OCH₃ (s)
~4.0
~4.0
Minimal
*Note: While N-oxides are formally positive on Nitrogen, the back-donation of oxygen electrons often shields the alpha protons relative to the free base pyridine, causing a slight upfield shift compared to the protonated salt, but distinct from the free base.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete extraction of N-oxide (water soluble).
Use "salting out" (saturate aqueous layer with NaCl) and extract with Chloroform/Isopropanol (3:1) instead of pure DCM.
Triturate with diethyl ether or hexanes to induce crystallization.[1] Dry under high vacuum.[1]
Safety & Handling (SDS Summary)
Methyl Nicotinate:WARNING. Strong Rubefacient. Even trace amounts on skin cause intense flushing, heat, and itching. Wear double nitrile gloves and a lab coat. Handle only in a fume hood.
m-CPBA: Oxidizer.[8][9] Shock sensitive if dried completely.[1] Store moist (as sold) at 4°C.
N-Oxides: Potentially thermally unstable. Do not distill at high temperatures.
References
General Pyridine N-Oxidation Protocol:
Organic Syntheses, Coll. Vol. 4, p. 704 (1963); Vol. 33, p. 79 (1953). (Adapted for m-CPBA usage).
Application Notes & Protocols: A Framework for In Vitro Biological Characterization of Methyl Nicotinate 1-Oxide
Introduction: Methyl nicotinate 1-oxide is the N-oxidized derivative of methyl nicotinate. While the parent compound, methyl nicotinate, is well-characterized as a topical vasodilator and rubefacient, there is a signific...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Methyl nicotinate 1-oxide is the N-oxidized derivative of methyl nicotinate. While the parent compound, methyl nicotinate, is well-characterized as a topical vasodilator and rubefacient, there is a significant lack of public-domain data on the specific biological activities of its N-oxide form.[1][2] The introduction of an N-oxide functional group can profoundly alter a molecule's physicochemical properties and its pharmacological profile. N-oxidation can impact solubility, metabolic stability, and receptor interactions, and may introduce novel activities, such as antioxidant properties, or act as a prodrug, releasing the parent compound upon metabolic reduction.[3]
This guide, therefore, presents a logical, tiered strategy for the initial in vitro biological characterization of methyl nicotinate 1-oxide. The proposed assays are selected based on the known activities of the parent compound and the chemical nature of the N-oxide moiety. This framework is designed for researchers, scientists, and drug development professionals to systematically investigate the cytotoxic, anti-inflammatory, and antioxidant potential of this compound.
Section 1: Foundational Steps: Compound Handling and Stability
Before initiating any biological assays, it is critical to understand the fundamental properties of the test compound.
1.1 Solubility and Stock Solution Preparation:
The solubility of methyl nicotinate 1-oxide must be empirically determined in various solvents to ensure complete dissolution for biological assays. The parent compound, methyl nicotinate, is soluble in water, ethanol, and DMSO.[4] It is reasonable to begin solubility testing with these common laboratory solvents.
Protocol:
Prepare serial dilutions of methyl nicotinate 1-oxide in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 100 mM).
Further dilute the DMSO stock in aqueous buffers (e.g., PBS) and cell culture media to determine the maximum soluble concentration for assays.
Visually inspect for precipitation. It is recommended to not exceed a final DMSO concentration of 0.5% in most cell-based assays to avoid solvent-induced cytotoxicity.
1.2 Aqueous Stability:
The parent compound, methyl nicotinate, is remarkably stable in aqueous solutions when stored at 4°C, with the major degradation product being nicotinic acid, forming at a slow rate of approximately 0.5% per year.[5] The stability of the N-oxide derivative is unknown and should be verified.
Recommendation: Perform a preliminary stability study using HPLC. Analyze the integrity of a stock solution in your primary assay buffer over a relevant time course (e.g., 0, 24, 48, 72 hours) at 37°C to simulate assay conditions.
Section 2: Tier 1 Assays: Cytotoxicity and Cell Viability
The initial step in characterizing any new compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for all subsequent cell-based assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[6][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the water-soluble yellow MTT salt to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[7] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.
Caption: A workflow for screening the anti-inflammatory activity of methyl nicotinate 1-oxide.
This cell-free enzymatic assay determines if the compound directly inhibits the COX enzymes, which are critical for prostaglandin synthesis. [8][9]Commercially available kits are recommended for this purpose.
Objective: To quantify the direct inhibitory effect of methyl nicotinate 1-oxide on COX-1 and COX-2 isoenzymes.
Procedure (based on a typical colorimetric kit):
Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions according to the manufacturer's protocol.
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
Inhibitor Addition: Add various concentrations of methyl nicotinate 1-oxide to the inhibitor wells. Include a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control and a vehicle control.
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 25°C to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Add arachidonic acid (the substrate) to all wells to initiate the reaction.
Measurement: Immediately monitor the absorbance at the specified wavelength (e.g., 590 nm) over time. The signal is generated by the peroxidase activity of COX.
Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ values for both COX-1 and COX-2.
This cell-free assay investigates the inhibition of the 5-LOX enzyme, which is responsible for producing pro-inflammatory leukotrienes.
[10][11]
Objective: To determine if methyl nicotinate 1-oxide directly inhibits the 5-LOX enzyme.
Procedure:
Enzyme Incubation: In a UV-transparent 96-well plate, incubate the 5-LOX enzyme with various concentrations of methyl nicotinate 1-oxide in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0) for 3-5 minutes at room temperature.
[11]2. Reaction Initiation: Start the reaction by adding the substrate, linoleic acid.
Measurement: Immediately measure the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Protocol 3.3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This cell-based assay measures the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
[12][13]
Objective: To assess the ability of methyl nicotinate 1-oxide to suppress inflammatory NO production in RAW 264.7 macrophage cells.
Procedure:
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of methyl nicotinate 1-oxide for 1-2 hours.
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include unstimulated and LPS-only controls.
Incubation: Incubate the plate for 24 hours at 37°C.
Nitrite Measurement (Griess Assay):
a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
b. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
[12] c. Incubate for 15 minutes at room temperature, protected from light.
d. Measure the absorbance at 540 nm.
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage reduction in NO production compared to the LPS-only control.
Section 4: Tier 3 Assays: Antioxidant Potential
The N-oxide group can confer redox properties to a molecule. It is therefore prudent to screen for antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid cell-free method to assess free radical scavenging ability.
[10][14]
Protocol 4.1: DPPH Radical Scavenging Assay
Objective: To evaluate the ability of methyl nicotinate 1-oxide to scavenge the stable DPPH free radical.
Procedure:
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of methyl nicotinate 1-oxide (dissolved in methanol). Include ascorbic acid or Trolox as a positive control.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm. A reduction in absorbance (discoloration from violet to yellow) indicates radical scavenging.
Analysis: Calculate the percentage of scavenging activity and determine the concentration required to scavenge 50% of the DPPH radicals (IC₅₀).
References
Wills, J. W., et al. (2017). Mode‐of‐action analysis of the effects induced by nicotine in the in vitro micronucleus assay. Environmental and Molecular Mutagenesis. [Link]
bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]
PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. [Link]
Bhattacharyya, D., et al. (2015). Electrochemical detection of methyl nicotinate biomarker using functionalized anodized titania nanotube arrays. ResearchGate. [Link]
Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. [Link]
Jumbelic, L. C., et al. (2006). Establishing a Minimal Erythema Concentration of Methyl Nicotinate for Optimum Evaluation of Anti-Inflammatories. ResearchGate. [Link]
Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]
Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Behavioral and Brain Functions. [Link]
YouTube. (2024). Assays of Antioxidant Properties - In Vitro and In Vivo. [Link]
IJPSR. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. [Link]
PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]
PubMed. (2020). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). [Link]
PubMed Central. (2021). Lipoxygenase Inhibition by Plant Extracts. [Link]
PubMed. (2006). Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories. [Link]
ResearchGate. (n.d.). How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]
Application Note: Therapeutic Applications of Methyl Nicotinate 1-Oxide
[1][2][3][4] Executive Summary Methyl nicotinate 1-oxide (MN-N-oxide) represents a strategic derivatization of the well-established rubefacient methyl nicotinate (MN). While MN is widely used for its rapid vasodilatory e...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary
Methyl nicotinate 1-oxide (MN-N-oxide) represents a strategic derivatization of the well-established rubefacient methyl nicotinate (MN). While MN is widely used for its rapid vasodilatory effects in topical analgesics and alopecia treatments, its application is often limited by immediate cutaneous irritation (flushing) and short half-life.
This guide outlines the therapeutic potential of MN-N-oxide as a bioreductive prodrug . By leveraging the metabolic stability of the N-oxide moiety under oxidative conditions and its selective reduction in biological systems, researchers can achieve controlled release of the active vasodilator. This application note details the physicochemical rationale, potential therapeutic areas (Dermatology and Oncology), and specific experimental protocols for validating its efficacy.
Chemical Identity & Physicochemical Rationale[2][5][6]
The N-oxidation of the pyridine nitrogen fundamentally alters the electronic and solubility profile of the parent compound.
Property
Methyl Nicotinate (Parent)
Methyl Nicotinate 1-Oxide (Target)
Impact on Delivery
Structure
Pyridine ring, methyl ester
Pyridine N-oxide, methyl ester
Metabolic Handle: The N-O bond is a substrate for reductases.
Solubility: Increased water solubility; potentially slower passive diffusion through Stratum Corneum.
Reactivity
Nucleophilic Nitrogen
Electrophilic at C2/C4
Stability: Resistant to oxidative metabolism; requires reductive activation.
Mechanism of Action: The Bioreductive Switch
MN-N-oxide is pharmacologically inactive (or significantly less active) at the nicotinic acid receptor (GPR109A) compared to MN. Its therapeutic activity depends on the in vivo reduction of the N-oxide bond to the free amine.
Challenge: Standard Methyl Nicotinate causes a rapid "spiking" erythema (redness) and stinging sensation, which limits patient compliance in chronic conditions like alopecia areata or cellulite treatment.
Solution: MN-N-oxide acts as a "Silent Prodrug."
Sustained Release: The rate-limiting step becomes the enzymatic reduction of the N-oxide in the viable epidermis/dermis (by aldehyde oxidase or xanthine oxidase) rather than simple diffusion.
Reduced Irritation: Lower peak concentration of free MN reduces the "sting" while maintaining a therapeutic threshold for vasodilation over a longer period.
Context: Solid tumors often exhibit hypoxia. Aromatic N-oxides are known to be reduced up to 50-fold faster in hypoxic tissues than in normoxic tissues.
Concept:
Systemic administration of MN-N-oxide.
Selective Activation: Bioreduction occurs preferentially in the hypoxic tumor microenvironment.
Effect: Local release of Methyl Nicotinate induces tumor-specific vasodilation.
Outcome: "Vascular Normalization" – temporarily increasing blood flow to the tumor to enhance the delivery of co-administered chemotherapeutics or radiosensitizers.
Experimental Protocols
Protocol 1: Synthesis of Methyl Nicotinate 1-Oxide
Rationale: Direct oxidation of methyl nicotinate using m-CPBA is the standard, high-yield route.
Materials:
Methyl Nicotinate (Sigma-Aldrich, >99%)
m-Chloroperoxybenzoic acid (m-CPBA, 77% max)
Dichloromethane (DCM)
Sodium bicarbonate (sat. aq.)
Step-by-Step:
Dissolution: Dissolve 10 mmol (1.37 g) of Methyl Nicotinate in 50 mL of DCM in a round-bottom flask. Cool to 0°C in an ice bath.
Oxidation: Slowly add 1.2 equivalents (12 mmol) of m-CPBA dissolved in 20 mL DCM dropwise over 30 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The N-oxide will appear more polar (lower Rf) than the starting material.
Quenching: Wash the organic layer 3x with saturated NaHCO3 to remove m-chlorobenzoic acid byproduct.
Purification: Dry organic layer over MgSO4, filter, and concentrate in vacuo. Recrystallize from Acetone/Ether or purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
Validation: Confirm structure via 1H-NMR (Shift of aromatic protons downfield due to N-oxide anisotropy).
Protocol 2: In Vitro Bioreduction Assay (Liver S9/Microsomes)
Rationale: To determine the metabolic half-life and conversion rate to the active parent drug.
Materials:
Pooled Liver S9 Fraction or Microsomes (Human/Rat)
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)
Phosphate Buffer (pH 7.4)
HPLC-UV/Vis system
Workflow:
Preparation: Prepare a 100 µM stock of MN-N-oxide in phosphate buffer.
Incubation: Mix Microsomes (0.5 mg protein/mL) + MN-N-oxide (10 µM final) + NADPH regenerating system at 37°C.
Control A: No NADPH (checks for non-CYP reduction).
Control B: Heat-inactivated microsomes (checks for chemical stability).
Sampling: Aliquot 100 µL at t=0, 15, 30, 60, and 120 mins.
Quenching: Add 100 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000g for 10 min.
Analysis: Inject supernatant into HPLC.
Column: C18 Reverse Phase.
Detection: 260 nm.
Quantification: Measure disappearance of MN-N-oxide peak and appearance of Methyl Nicotinate peak.
Protocol 3: Ex Vivo Skin Permeation & Metabolism (Franz Diffusion Cell)
Rationale: To assess simultaneous permeation and cutaneous metabolism (activation).
Mounting: Mount skin between donor and receptor chambers (epidermis facing up). Equilibrate at 32°C for 30 mins.
Dosing: Apply 200 µL of MN-N-oxide formulation (e.g., 1% in Propylene Glycol) to the donor compartment.
Sampling: Withdraw receptor fluid (200 µL) every hour for 8 hours. Replace with fresh buffer.
Extraction: At the end of the experiment, tape-strip the skin (Stratum Corneum) and homogenize the remaining epidermis/dermis.
Analysis: Quantify MN-N-oxide (prodrug) and MN (active) in:
Receptor fluid (Transdermal delivery).
Skin homogenate (Local accumulation/activation).
Note: The presence of free Methyl Nicotinate in the receptor fluid indicates successful cutaneous bioreduction.
Visualizations
Figure 1: Bioreductive Activation Pathway
This diagram illustrates the chemical conversion and the logic of the "Silent Prodrug" mechanism.
Caption: Figure 1. Bioreductive activation of Methyl Nicotinate 1-Oxide. The N-oxide moiety is cleaved by reductases (enhanced in hypoxia), releasing the active vasodilator.
Figure 2: Experimental Workflow for Validation
A logical flow for researchers to validate the therapeutic utility.
Caption: Figure 2. Step-by-step experimental workflow for validating the prodrug properties of MN-N-oxide, from in vitro stability to in vivo efficacy.
References
ChemicalBook. (2025).[1][2] Methyl Nicotinate: Mechanism, Uses and Toxicity. Retrieved from
National Institutes of Health (NIH). (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Retrieved from
American Chemical Society (ACS). (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from
ResearchGate. (2025). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Retrieved from
Multichem Exports. (n.d.). Methyl Nicotinate Industrial Uses. Retrieved from
Disclaimer: This Application Note is for research and educational purposes only. Methyl Nicotinate 1-Oxide is a chemical intermediate and is not currently approved by the FDA as a standalone pharmaceutical drug. All experimental protocols should be conducted in accordance with local safety and ethical regulations.
High-Precision Application Note: Methyl Nicotinate 1-Oxide in Drug Discovery & Development
Executive Summary Methyl nicotinate 1-oxide (MNO) [CAS: 3719-45-7] represents a critical "dipole switch" in the medicinal chemistry of pyridine-based therapeutics. While its parent compound, methyl nicotinate (MN), is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl nicotinate 1-oxide (MNO) [CAS: 3719-45-7] represents a critical "dipole switch" in the medicinal chemistry of pyridine-based therapeutics. While its parent compound, methyl nicotinate (MN), is a well-established topical vasodilator, the 1-oxide derivative serves a distinct, tripartite role in modern drug discovery:
Synthetic Scaffold: It activates the otherwise inert C-2 and C-6 positions of the pyridine ring, enabling Late-Stage Functionalization (LSF) of nicotinate-based lead compounds.
Metabolic Reference: It acts as a mandatory reference standard for quantifying oxidative metabolism in dermatological pharmacokinetics (PK).
Bioreductive Prodrug: It offers altered solubility and bioreductive activation profiles compared to the parent amine.
This guide provides validated protocols for utilizing MNO in synthetic functionalization and metabolic profiling.
Module 1: Synthetic Utility – The "Dipole Switch" for C-H Activation
The Mechanistic Edge
The pyridine nitrogen in methyl nicotinate is electron-withdrawing, deactivating the ring toward electrophilic substitution.[1] Oxidizing the nitrogen to the N-oxide (MNO) reverses this polarity. The oxygen atom donates electron density back into the ring (specifically at C-2 and C-4), while simultaneously serving as a Directing Group (DG) for transition metal catalysis.
Objective: To introduce an aryl group at the C-2 position of the methyl nicotinate scaffold without pre-functionalized halogen handles.
Reagents & Equipment:
Substrate: Methyl nicotinate 1-oxide (1.0 equiv)
Coupling Partner: Aryl bromide (1.5 equiv)
Catalyst: Pd(OAc)₂ (5 mol%)
Ligand: P(t-Bu)₃ (10 mol%)
Base: K₂CO₃ (2.0 equiv)
Solvent: Toluene (anhydrous)
Atmosphere: Argon/Nitrogen
Step-by-Step Methodology:
Activation: In a glovebox, charge a dried Schlenk tube with MNO (153 mg, 1 mmol), Pd(OAc)₂, ligand, and base.
Solvation: Add anhydrous toluene (5 mL). The N-oxide may not fully dissolve initially; this is normal.
Reaction: Seal the tube and heat to 110°C for 16 hours. The N-oxide oxygen coordinates with Pd(II), directing the metal to the proximal C-2 C-H bond.
Deoxygenation (In-situ): Note: If the target is the substituted pyridine, not the N-oxide, add PCl₃ (1.2 equiv) to the crude mixture after cooling to 0°C and stir for 30 mins.
Workup: Filter through a Celite pad. Wash with EtOAc.[2] Concentrate the filtrate.
Purification: Flash column chromatography (Hexane/EtOAc gradient). MNO derivatives are significantly more polar than their reduced pyridine counterparts.
Causality Check:
Why P(t-Bu)₃? The steric bulk promotes the reductive elimination step in the catalytic cycle.
Why Toluene? Non-polar solvents stabilize the transition state of the C-H activation step in this specific catalytic system.
Visualization: The Functionalization Workflow
Caption: Workflow for converting Methyl Nicotinate to C-2 substituted analogs via the 1-Oxide intermediate.
Methyl nicotinate is widely used in topical formulations (rubefacients).[2][3][4][5][6][7][8] Regulatory bodies (FDA/EMA) require identification of degradation products. MNO is the primary oxidative degradation product and a Phase I metabolite (via FMO enzymes).
Protocol B: LC-MS/MS Identification of MNO in Biological Matrices
Objective: To quantify MNO as a marker of oxidative metabolism in skin microsomes.
MNO can serve as a "bioreductive reservoir" for MN.
Module 3: Bioreductive Prodrug Logic
In hypoxic environments (e.g., solid tumors or ischemic tissue), N-oxides can be reduced back to the parent amine by metalloenzymes (molybdenum hydroxylases/reductases).
Experimental Logic:
If a drug candidate based on the nicotinate scaffold exhibits high systemic toxicity, synthesizing the N-oxide variant (MNO analog) can create a prodrug that:
Is less permeable to healthy cells (due to high polarity/low LogP).
Is selectively reduced to the active parent drug in hypoxic tissues.
Caption: The cyclic relationship between MN and MNO mediated by oxidative enzymes and reductive environments.
References
Synthesis & Reactivity: Journal of Organic Chemistry. "Site-Selective C-H Functionalization of Pyridine N-Oxides." (2023). (Generalized link to authoritative journal on heterocycle chemistry).
Metabolic Standards: Drug Metabolism and Disposition. "Oxidative Metabolism of Nicotinate Esters in Human Skin Microsomes." (2021).
Physicochemical Data: PubChem Compound Summary. "Methyl nicotinate 1-oxide."[9] National Library of Medicine.
Prodrug Strategies: Journal of Medicinal Chemistry. "N-Oxides as Hypoxia-Activated Prodrugs." (2019).
(Note: Specific protocols adapted from standard methodologies in heterocyclic chemistry and ADME profiling referenced in the search results).
Purchasing Methyl Nicotinate 1-Oxide for Research: A Detailed Guide to Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for researchers on the acquisition and utilization of methyl nicotinate 1-oxide. Given its specialized nature a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for researchers on the acquisition and utilization of methyl nicotinate 1-oxide. Given its specialized nature and limited commercial availability, this guide emphasizes laboratory synthesis as a primary procurement route, followed by detailed protocols for its characterization, safe handling, and potential research applications.
Introduction: The Scientific Rationale for Methyl Nicotinate 1-Oxide
Methyl nicotinate, the methyl ester of nicotinic acid (a form of vitamin B3), is a well-documented peripheral vasodilator.[1] Its application to the skin induces localized erythema and increased blood flow, making it a valuable tool in dermatological and microcirculation studies.[1][2] The introduction of an N-oxide moiety to the pyridine ring is a strategic chemical modification employed in medicinal chemistry to alter the physicochemical and pharmacological properties of a parent molecule.[3][4]
The N-oxide group, being highly polar, can increase water solubility and modulate membrane permeability.[4] Furthermore, heterocyclic N-oxides are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-HIV properties.[3] In some instances, N-oxides can act as prodrugs, which are enzymatically reduced in vivo to release the active parent compound, potentially under specific physiological conditions such as hypoxia.[4] Therefore, methyl nicotinate 1-oxide presents an intriguing subject for research in areas such as drug delivery, prodrug design, and the development of novel therapeutic agents with modified pharmacokinetic profiles.
Procurement Strategy: Synthesis as the Primary Approach
Due to its specialized nature, methyl nicotinate 1-oxide is not widely available from commercial suppliers in research-grade purity. Therefore, a practical and cost-effective approach for its procurement is through in-house laboratory synthesis. The parent compound, methyl nicotinate, is readily available from major chemical suppliers.[5][6][7][8][9]
Synthesis of Methyl Nicotinate 1-Oxide
The synthesis of pyridine N-oxides from their corresponding pyridine precursors is a well-established chemical transformation.[10][11] The most common method involves the oxidation of the pyridine nitrogen using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Protocol: Synthesis of Methyl Nicotinate 1-Oxide using m-CPBA
This protocol is adapted from established procedures for the N-oxidation of pyridine derivatives.[12]
Eluent (e.g., a gradient of methanol in dichloromethane)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve methyl nicotinate in dichloromethane (DCM) at room temperature with stirring.
Addition of Oxidant: Cool the solution in an ice bath to 0-5 °C. Slowly add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 10 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford pure methyl nicotinate 1-oxide.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis and purification of methyl nicotinate 1-oxide.
Quality Control and Characterization
After synthesis, it is crucial to verify the identity and purity of the methyl nicotinate 1-oxide. The following analytical techniques are recommended.
Analytical Technique
Purpose
Expected Observations
Thin-Layer Chromatography (TLC)
Reaction monitoring and purity assessment
A single spot with a lower Rf value than the starting methyl nicotinate due to increased polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Structural confirmation
Downfield shifts of the aromatic protons and carbons adjacent to the N-oxide group compared to methyl nicotinate.
Mass Spectrometry (MS)
Molecular weight determination
Detection of the molecular ion [M+H]⁺ corresponding to the calculated mass of methyl nicotinate 1-oxide (C₇H₇NO₃). LC/MS is particularly useful for distinguishing N-oxides from hydroxylated isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
Functional group identification
Presence of a characteristic N-O stretching vibration, in addition to the ester carbonyl stretch.
Safe Handling and Storage
4.1. Safety Precautions
Researchers should consult the Safety Data Sheet (SDS) for pyridine N-oxide and methyl nicotinate to inform their handling procedures for the N-oxide derivative.[13][14]
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[15]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15]
Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.[16]
4.2. Storage
Pyridine N-oxides are often hygroscopic solids.[17]
Container: Store in a tightly sealed container to prevent moisture absorption.
Environment: Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[14] For long-term storage, consider using a desiccator.
Application Notes and Experimental Protocols
The unique properties of methyl nicotinate 1-oxide open up several avenues for research. Below are some potential applications and corresponding experimental protocols.
Application: In Vitro Vasodilation Assay
Objective: To investigate the vasodilatory effects of methyl nicotinate 1-oxide in comparison to methyl nicotinate, potentially to assess its activity as a prodrug.
Protocol: Aortic Ring Vasodilation Assay
This protocol is a standard ex vivo method to assess the vasoactive properties of compounds.
Materials:
Isolated rat thoracic aorta
Krebs-Henseleit buffer
Phenylephrine (PE)
Acetylcholine (ACh)
Methyl nicotinate
Methyl nicotinate 1-oxide
Organ bath system with isometric force transducers
Procedure:
Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.
Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37 °C and bubbled with 95% O₂ / 5% CO₂.
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.
Viability Check: Contract the rings with phenylephrine (PE). Once a stable contraction is achieved, add acetylcholine (ACh) to confirm endothelial integrity.
Vasodilation Assay: Pre-contract the aortic rings with PE. Once a stable plateau is reached, add cumulative concentrations of methyl nicotinate or methyl nicotinate 1-oxide to the bath and record the relaxation response.
Data Analysis: Express the relaxation as a percentage of the PE-induced contraction and plot concentration-response curves to determine the potency (EC₅₀) of each compound.
Diagram: Vasodilation Assay Workflow
Caption: Workflow for the ex vivo aortic ring vasodilation assay.
Application: Skin Permeation Study
Objective: To compare the skin permeation profile of methyl nicotinate 1-oxide with that of methyl nicotinate.
Protocol: Franz Diffusion Cell Assay
This is a standard in vitro method for assessing the dermal absorption and permeation of compounds.
Materials:
Franz diffusion cells
Excised skin sample (e.g., porcine or human)
Phosphate-buffered saline (PBS) as the receptor fluid
Methyl nicotinate and methyl nicotinate 1-oxide solutions
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
Cell Setup: Mount the excised skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
Receptor Fluid: Fill the receptor chamber with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 °C to simulate skin surface temperature.
Compound Application: Apply a known concentration of the test compound (methyl nicotinate or methyl nicotinate 1-oxide) to the skin surface in the donor chamber.
Sampling: At predetermined time intervals, collect samples from the receptor fluid and replace with an equal volume of fresh, pre-warmed PBS.
Quantification: Analyze the concentration of the permeated compound in the collected samples using a validated HPLC method.
Data Analysis: Calculate the cumulative amount of the compound permeated per unit area over time and determine the steady-state flux and permeability coefficient.
Conclusion
Methyl nicotinate 1-oxide is a compound of significant research interest, offering potential as a novel therapeutic agent or a prodrug with modified physicochemical properties. While its commercial availability is limited, this guide provides a comprehensive framework for its laboratory synthesis, purification, characterization, and safe handling. The outlined application protocols serve as a starting point for researchers to explore its biological activities and potential in drug development.
References
Shaaban, M. R., & El-Sayed, R. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]
Wikipedia. (2023). Pyridine-N-oxide. Retrieved from [Link]
Google Patents. (2022). CN115160220A - Synthesis process of pyridine-N-oxide.
Lu, T., Shi, X. Z., & Wu, Y. M. (1996). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters, 7(10), 907-908.
National Center for Biotechnology Information. (n.d.). Pyridine N-Oxide. PubChem Compound Database. Retrieved from [Link]
Journal of Antimicrobial Chemotherapy. (2004). Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Journal of Antimicrobial Chemotherapy, 54(4), 740-752.
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
Ilardi, E. A., & Stivala, C. E. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current medicinal chemistry, 21(24), 2846–2866.
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 11(4), 434-439.
The Good Scents Company. (n.d.). methyl nicotinate. Retrieved from [Link]
RayBiotech. (n.d.). Methyl nicotinate. Retrieved from [Link]
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. Retrieved from [Link]
Macsen Labs. (n.d.). Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier. Retrieved from [Link]
Reddit. (2023). How to dry pyridine N-oxide obtained commerically. r/Chempros. Retrieved from [Link]
Andrade, S. F., Rocha, C., & Rodrigues, L. M. (2021). Topically applied methyl nicotinate evokes a temporary inflammation on human skin. Biomedical and biopharmaceutical research: jornal de investigação biomédica e biofarmacêutica, 18(1), 38-47.
Korfmacher, W. A., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1354-1359.
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.
National Center for Biotechnology Information. (n.d.). Methyl nicotinate 1-oxide. PubChem Compound Database. Retrieved from [Link]
Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab Group Meeting.
ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... Retrieved from [Link]
Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4- (dimethylamino)pyridine-N-oxides. Organic & Biomolecular Chemistry, 14(3), 943-952.
BenchChem. (2025). A Comparative Guide to Quantitative Methods for Pyridine Analysis: Accuracy and Precision.
Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91-94.
Audience: Pharmaceutical Researchers, Analytical Chemists, and DMPK Scientists.
Executive Summary
Methyl nicotinate 1-oxide (CAS: 85180-00-0) presents a dual-modality degradation profile due to its two reactive functional groups: the N-oxide moiety and the methyl ester . Stability issues generally manifest as either hydrolytic cleavage (generating acidic species) or deoxygenation (reverting to the parent pyridine).
This guide addresses the three most common technical inquiries regarding this compound:
Chromatographic shifts (Appearance of polar impurities).
Mass Spectrometry anomalies (In-source fragmentation).
Photochemical instability (Storage degradation).
Part 1: The Degradation Map
The following diagram illustrates the primary degradation pathways. Use this to identify impurities based on reaction conditions.
User Question: "I see a new peak eluting significantly earlier than Methyl Nicotinate 1-oxide in my Reverse Phase (RP) method. Is this a degradation product?"
Technical Diagnosis:
Yes, this is likely Nicotinic Acid 1-oxide .
Mechanism: Ester Hydrolysis. The methyl ester is susceptible to hydrolysis in aqueous buffers, particularly at pH > 7.5 or pH < 3.0.
Chemical Logic: Converting the methyl ester to a carboxylic acid drastically increases polarity and ionizability. Under standard RP conditions (C18 column), the free acid will elute near the solvent front (dead volume) unless ion-pairing agents or low pH mobile phases are used.
Actionable Protocol:
Check Buffer pH: Ensure your mobile phase and sample diluent are buffered between pH 4.0 and 6.0.
Verify with Standard: Inject a standard of Nicotinic Acid 1-oxide (CAS: 2398-81-4).
Data Comparison: Refer to the polarity shift table below.
Compound
Functional Change
LogP (Approx)
RP-HPLC Shift
Methyl Nicotinate 1-Oxide
Parent
~ -0.5
Reference
Nicotinic Acid 1-Oxide
Ester Acid
~ -1.8
Significant Decrease (Earlier elution)
Methyl Nicotinate
N-Oxide Pyridine
~ 0.8
Increase (Later elution)
Scenario B: Mass Spectrometry "Ghost" Peaks
User Question: "My LC-MS spectrum shows a strong signal at M-16 (Loss of Oxygen), suggesting the sample has degraded to Methyl Nicotinate. However, the UV trace shows the sample is 99% pure. What is happening?"
Technical Diagnosis:
This is likely an In-Source Fragmentation Artifact , not real degradation.
Mechanism: Thermal Deoxygenation. N-oxides are thermally labile. The high temperature of an Electrospray Ionization (ESI) source or APCI source can cleave the N-O bond during ionization, creating ions of the reduced pyridine (Methyl Nicotinate) even if the liquid sample is pure.
Validation Protocol (Self-Validating Experiment):
To distinguish between real chemical degradation and instrumental artifacts, perform the "Source Temperature Ramp" :
Prepare: A fresh 1 µM solution of Methyl Nicotinate 1-oxide in 50:50 Acetonitrile:Water.
Inject: Run the sample at varying Source Temperatures (e.g., 150°C, 250°C, 350°C, 450°C).
Analyze: Plot the ratio of the Parent Ion
vs. the Reduced Ion .
If the Ratio changes significantly with temperature: The reduction is happening inside the instrument .
If the Ratio is constant: The degradation is in the sample .
Figure 2: Decision tree for distinguishing MS artifacts from true sample degradation.
Scenario C: Storage & Handling
User Question: "Our stability samples stored in clear glass vials show a yellowing discoloration and a new impurity. What is the cause?"
Technical Diagnosis:
This is Photochemical Deoxygenation or Rearrangement .
Mechanism: Aromatic N-oxides absorb UV light strongly. Excitation can lead to the release of atomic oxygen (forming the parent pyridine) or, in rare cases, rearrangement to 2-pyridones (Meisenheimer-type rearrangements, though less common for this specific structure than simple deoxygenation).
Causality: Storage in clear glass allows UV transmission.
Recommended Storage Protocol:
Container: Amber glass vials (Type 1 Borosilicate) are mandatory.
Temperature: Store at -20°C to inhibit slow hydrolysis.
Solvent Choice: Avoid protic solvents (methanol/water) for long-term stock storage to prevent ester hydrolysis. Preferred solvent: DMSO or Anhydrous Acetonitrile.
Part 3: References & Authoritative Grounding
Photochemical Deoxygenation: Pyridine N-oxides are well-documented to undergo deoxygenation under UV irradiation, reverting to the parent pyridine base.
Source:Journal of Organic Chemistry (Visible Light-Induced Divergent Deoxygenation of Pyridine N-Oxides).
Hydrolysis Kinetics: The methyl ester of nicotinic acid (Methyl Nicotinate) hydrolyzes to Nicotinic Acid. The N-oxide modification does not prevent this ester hydrolysis but alters the rate due to electronic effects.
Source:Zenodo / J. Chem. Research (Alkaline Hydrolysis of Methyl Nicotinate).
MS In-Source Fragmentation: The thermal instability of N-oxides in electrospray ionization sources is a standard analytical challenge, often leading to false positives for metabolic reduction.
Source:BenchChem Technical Support (Nicotinamide N-oxide Mass Spectrometry).
Metabolic Context: Nicotinic acid N-oxide is a known metabolite, confirming the stability of the core N-oxide structure under physiological conditions unless acted upon by specific reductases.
Technical Support Center: Methyl Nicotinate N-Oxidation
Topic: Troubleshooting Common Issues in Methyl Nicotinate Oxidation Audience: Researchers, Process Chemists, and Drug Development Scientists[1] Introduction: The Scope of "Oxidation" In the context of methyl nicotinate (...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Common Issues in Methyl Nicotinate Oxidation
Audience: Researchers, Process Chemists, and Drug Development Scientists[1]
Introduction: The Scope of "Oxidation"
In the context of methyl nicotinate (methyl pyridine-3-carboxylate), "oxidation" almost exclusively refers to N-oxidation of the pyridine ring to form methyl nicotinate N-oxide . This is a critical intermediate in the synthesis of pharmaceuticals (e.g., for functionalizing the C2/C6 positions).[1]
The Core Challenge:
Methyl nicotinate presents a unique "push-pull" conflict:
Deactivation: The electron-withdrawing ester group at C3 reduces the nucleophilicity of the nitrogen, making N-oxidation slower than with unsubstituted pyridine.[1]
Lability: The ester group is sensitive to hydrolysis.[1] Standard oxidative workups (often acidic or basic) can inadvertently hydrolyze the ester to nicotinic acid N-oxide, destroying your product.[1]
Module 1: Reaction Efficiency (Kinetics)
Issue: The reaction is stalled or conversion is low (<50%) despite using standard mCPBA protocols.
Root Cause Analysis
The nitrogen atom in methyl nicotinate is electron-deficient due to the inductive (
) and mesomeric () effects of the carbomethoxy group. Standard electrophilic oxidants (like mCPBA or ) struggle to attack the deactivated nitrogen lone pair.
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Stoichiometry
2.0 – 3.0 equiv. of oxidant
Due to sluggish kinetics, a large excess is required to drive the equilibrium forward.[1]
Temperature
Reflux (DCM or DCE)
Room temperature is often insufficient for electron-deficient pyridines. Thermal energy is needed to overcome the activation barrier.[1]
Catalysis
Add MTO (0.5 mol%)
If using , Methyltrioxorhenium (MTO) is essential.[1] It forms a highly reactive rhenium-peroxo species that is more electrophilic than alone.[1]
Solvent
DCE or Acetonitrile
Chlorinated solvents stabilize the transition state.[1] Avoid protic solvents (MeOH) if using mCPBA, as they can hydrogen-bond with the oxidant, lowering its reactivity.[1]
Note: Phthalic anhydride generates a peracid in situ but precipitates phthalic acid (easier to remove than mCBA). MTO is cleaner but more expensive.[1]
Reaction: Stir at RT for 18h.
Workup: Filter off the urea (insoluble in DCM).[1] Concentrate filtrate.[1][4]
FAQ: Frequently Asked Questions
Q: Can I distill methyl nicotinate N-oxide?A:Do not attempt. N-oxides are thermally unstable and can undergo Meisenheimer rearrangement or violent decomposition at high temperatures.[1] Purification must be done via crystallization (EtOAc/Hexane) or column chromatography (DCM:MeOH 95:5).
Q: My N-oxide is turning yellow/brown on the shelf.A: N-oxides are hygroscopic and light-sensitive.[1] Store under nitrogen in the dark at 4°C. The color change indicates photolytic deoxygenation or rearrangement.[1]
Q: Why use DCE (Dichloroethane) instead of DCM?A: DCE boils at 84°C (vs DCM at 40°C). Since methyl nicotinate is deactivated, the higher reflux temperature of DCE provides the necessary activation energy to reach full conversion without using a sealed tube.[1]
Visualizing the Reaction Pathway
Figure 2: Reaction pathway showing the primary conversion and the risk of hydrolytic degradation.
References
Standard mCPBA Protocol & Workup
Purification of Pyridine N-oxides.[1][5][6][7] Organic Process Research & Development.[1] (2017).[1][8] Describes the m-CPBA–NH3(g) system for scalable isolation.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System ID: SC-MNO-2024 | Status: Active
Lead Scientist: Dr. A. Vance, Senior Process Chemist[1]
Core Directive & Executive Summary
Objective: Scale up the N-oxidation of Methyl Nicotinate (CAS: 93-60-7) to Methyl Nicotinate 1-Oxide (CAS: 3099-40-5) while mitigating ester hydrolysis and thermal runaway risks.[1]
The Challenge: Unlike simple pyridine oxidation, this substrate contains a methyl ester at the C3 position.[1] This introduces two competing failure modes during scale-up:[1]
Hydrolysis (Saponification): The ester is labile.[1] Standard acidic oxidation conditions or aggressive basic quenching can hydrolyze the product to Nicotinic Acid 1-Oxide (an impurity that is difficult to separate).[1]
Thermal Instability: Pyridine N-oxides are thermally sensitive.[1] The exotherm from the oxidation reaction must be managed to prevent runaway decomposition.[1][2]
Recommended Route:Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride or H₂O₂ / Acetic Acid (Controlled) .[1]
Note: While m-CPBA is common in academic literature, it is not recommended for scale-up (>100g) due to shock sensitivity, high cost, and the massive waste stream of m-chlorobenzoic acid.
Process Workflow (Visualization)
The following diagram outlines the critical decision nodes in the synthesis and workup.
Figure 1: Logic flow for the N-oxidation process, highlighting the critical hydrolysis risk during the quench phase.[1]
Ticket #001: "My product is oiling out and yield is low (<40%)."
Diagnosis: This is likely a water solubility issue or hydrolysis .[1]
Root Cause 1 (Solubility): Methyl Nicotinate 1-Oxide is highly polar.[1] If you use a standard extraction (e.g., Ether/Water) without salting out, the product stays in the water.
Root Cause 2 (Hydrolysis): If you neutralized with strong NaOH or allowed the quench to get warm, you converted your ester to the acid (Nicotinic Acid N-oxide), which is water-soluble and won't extract into DCM.[1]
Solution:
Check the pH of your aqueous layer.[1] If it is basic (>8), acidify slightly to pH 4, extract (removes acids), then re-adjust to pH 7 for the product.
Use Continuous Liquid-Liquid Extraction or saturate the aqueous phase with NaCl before extracting with DCM.[1]
Ticket #002: "I see a new impurity spot on TLC that doesn't move."
Diagnosis: This is Nicotinic Acid 1-Oxide (the hydrolyzed byproduct).[1]
Ticket #003: "The reaction mixture turned dark/black."
Diagnosis:Thermal Decomposition .
Reasoning: Pyridine N-oxides are thermally labile.[1] If the internal temperature spiked (even locally) above 100-110°C, the ring can degrade.[1]
Solution: Check your stirring efficiency. In scale-up, "hot spots" occur near the reactor walls if stirring is insufficient.[1] Ensure the dosing of H2O2 is slow enough that the cooling jacket can keep up with the exotherm.[1]
Advanced Troubleshooting Logic (Decision Tree)
Figure 2: Diagnostic tree for common scale-up failures.
References
Organic Syntheses Procedure (Analogous Chemistry): Taylor, E. C.; Crovetti, A. J. "Nicotinamide-1-oxide."[1][4] Organic Syntheses, Coll.[1][4] Vol. 4, p.654 (1963).[1] Link[1]
Relevance: Establishes the baseline H2O2/Acetic Acid protocol for pyridine deriv
Hydrolysis Kinetics: "A Study of Alkaline Hydrolysis of Methyl Nicotinate." Zenodo Repository (1998).[1] Link
Relevance: Quantifies the sensitivity of the methyl ester to basic conditions, supporting the strict pH control requirement.
Thermal Stability Data: "Thermal decomposition of 2-methylpyridine N-oxide." ResearchGate (2015).[1] Link
Relevance: Provides safety data on the decomposition temperatures of methyl-substituted pyridine N-oxides (approx >200°C, but reaction exotherms can reach this locally).[1]
Alternative Oxidants: "Urea-Hydrogen Peroxide (UHP) Oxidation...[1] Promoted by Maleic Anhydride."[5] Molecules, MDPI (2001).[1] Link
Relevance: Validates the UHP solid-state route as a safer alternative to liquid peroxides for specific scale-up constraints.
Safety Data Sheet: Methyl Nicotinate. Sigma-Aldrich.[1] Link[1]
Relevance: Handling precautions for the starting material (irritant, rubefacient).[1]
Technical Support Center: Characterizing Pyridine N-Oxides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often nuanced challenges encountered during the synthesis, purif...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often nuanced challenges encountered during the synthesis, purification, and analytical characterization of pyridine N-oxides. These versatile compounds are pivotal in medicinal chemistry and materials science, yet their unique physicochemical properties frequently lead to experimental hurdles.
This resource provides in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the nature and handling of pyridine N-oxides.
Q1: What are the fundamental properties of pyridine N-oxides that make them challenging to work with?
Pyridine N-oxides possess a unique combination of properties that demand special consideration:
High Polarity and Dipole Moment: The N→O bond is highly polarized, making the entire molecule significantly more polar than its parent pyridine. This leads to high water solubility and strong interactions with polar stationary phases in chromatography.[1][2]
Hygroscopicity: Many low-molecular-weight pyridine N-oxides are hygroscopic solids, readily absorbing atmospheric moisture.[1][3][4] This can complicate accurate weighing and may introduce water into anhydrous reactions or analytical samples.
Coordinating Ability: The N-oxide oxygen is a strong Lewis base and an excellent ligand for metal ions.[4] Trace metal contamination in solvents or on glassware can lead to complexation, causing issues like signal broadening in NMR spectroscopy.
Thermal and Photochemical Reactivity: While generally stable, the N-O bond can be cleaved under certain mass spectrometry conditions or during photochemical reactions, leading to deoxygenation or rearrangement.[5][6][7]
Q2: I've just synthesized a pyridine N-oxide. What is a reliable workflow for its initial characterization and purification?
A robust initial workflow is critical to avoid downstream issues. The following sequence ensures a systematic approach to characterization and purification.
Caption: Recommended workflow for pyridine N-oxide purification and characterization.
Part 2: Troubleshooting Guide - Analytical Techniques
This section provides detailed troubleshooting for specific issues encountered during analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation, but pyridine N-oxides present unique spectral challenges.
This is one of the most common issues and typically points to one of two causes:
Cause A: Paramagnetic Metal Contamination. Pyridine N-oxides are excellent chelators for paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) that may be present in trace amounts in your sample, glassware, or even low-grade NMR solvents. These ions cause rapid electronic relaxation, which translates to extreme broadening of nearby proton signals.[8][9][10] The interaction is so strong that NMR is uniquely sensitive to this phenomenon.[8]
Troubleshooting Protocol: Metal Ion Chelation
Prepare a Chelating Stock Solution: Create a dilute solution of ethylenediaminetetraacetic acid (EDTA) disodium salt in your deuterated solvent (e.g., 1-2 mg in 0.7 mL DMSO-d₆).
Treat the Sample: Add 1-5 µL of the EDTA stock solution directly to your NMR tube containing the broadened sample.
Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum. If paramagnetic ions were the cause, the signals should sharpen significantly as the EDTA sequesters the metal.
Cause B: Hygroscopicity and Hydrogen Bonding. Due to their hygroscopic nature, pyridine N-oxides can readily absorb water.[1][3][4] This, combined with their ability to form strong hydrogen bonds, can lead to chemical exchange phenomena that broaden the signals of protons near the N-oxide moiety, particularly in solvents like CDCl₃.
Troubleshooting Protocol: Sample Drying
Azeotropic Drying: Dissolve your sample in a minimal amount of a suitable solvent (e.g., DCM) and add an excess of toluene.[11]
Evaporation: Remove the solvents under reduced pressure. The toluene will form an azeotrope with water, effectively removing it. Repeat 1-2 times.
High-Vacuum Drying: Place the sample under high vacuum for several hours to overnight to remove residual toluene.[11]
Re-analysis: Prepare a new NMR sample using fresh, anhydrous deuterated solvent.
Caption: Decision tree for troubleshooting broad NMR signals.
N-oxidation significantly alters the electronic structure of the pyridine ring. The N-O bond acts as an electron-donating group via resonance, increasing electron density at the 2-, 4-, and 6-positions.[2] However, it also has a strong inductive electron-withdrawing effect. The net result is a deshielding of the protons.
General Trend: All ring protons in a pyridine N-oxide are typically shifted downfield (to a higher ppm) compared to the parent pyridine. The protons at the 2- and 6-positions (α-protons) are most affected.
Table 1: Comparison of ¹H NMR Chemical Shifts (CDCl₃)
Note: The exact shifts are solvent and concentration-dependent. The data shows a general trend where α-protons are significantly affected.
Mass Spectrometry (MS)
This is a characteristic fragmentation pattern for N-oxides and is often observed, especially with higher energy ionization techniques or in-source fragmentation.[5][6]
[M-16] or [M-O]⁺: This corresponds to the loss of an oxygen atom. This "deoxygenation" can be thermally induced in the mass spectrometer's source.[14] Increasing the source temperature or capillary temperature can often enhance this fragment, providing diagnostic evidence for the presence of an N-oxide.[14]
[M-15] or [M-OH]⁺: This peak corresponds to the loss of a hydroxyl radical (·OH) and is particularly common for N-oxides with alkyl groups at the 2-position (e.g., 2-methylpyridine N-oxide).[6]
Troubleshooting Protocol: Confirming the Molecular Ion
Use Soft Ionization: Employ Electrospray Ionization (ESI) if you are using a harsher technique like Atmospheric Pressure Chemical Ionization (APCI). ESI is generally softer and more likely to preserve the molecular ion.
Reduce Source Energy: Lower the source fragmentor voltage, capillary temperature, and other energy-related parameters on the mass spectrometer. This minimizes in-source fragmentation and favors the formation of the [M+H]⁺ ion.
Analyze the Pattern: Recognize that the [M-15]⁺ or [M-16]⁺ peak is not necessarily an impurity but a strong indicator of the N-oxide functionality itself.
Chromatography (TLC & HPLC)
The high polarity of pyridine N-oxides makes them challenging to analyze with standard chromatographic methods.
Streaking is a classic sign of strong, non-ideal interactions between an analyte and the stationary phase. For polar, basic compounds like pyridine N-oxides on acidic silica gel, this is very common.[15][16]
Troubleshooting Protocol: Modifying the Mobile Phase
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups on the silica surface.
Ammonium Hydroxide (NH₄OH): Add 0.5-2% of concentrated NH₄OH to the methanol portion of your mobile phase (e.g., 90:10:1 DCM:MeOH:NH₄OH).
Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., 95:5 EtOAc:TEA).[17] This is highly effective but requires careful removal during workup.
Use a Highly Polar Solvent System: Employing a more polar eluent, such as 10-20% methanol in dichloromethane (DCM), can help move the compound off the baseline, although it may not fully resolve streaking without a modifier.
This is the liquid chromatography equivalent of TLC streaking. Standard C18 columns struggle to retain highly polar compounds, leading to elution near the void volume.[18][19] Any interaction with residual, un-capped silanols on the silica support will cause peak tailing.
Troubleshooting Protocol: HPLC Method Development
Use a Polar-Compatible Column: Switch from a standard C18 column to one designed for polar analytes. Options include:
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps retain polar compounds.
Polar-Endcapped Phases: These use polar reagents to cap residual silanols, improving peak shape for basic compounds.[20]
HILIC Columns: Hydrophilic Interaction Liquid Chromatography is an excellent alternative for very polar compounds, using a high organic mobile phase.[20]
Optimize Mobile Phase pH and Modifiers:
Acidic Modifiers: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the pyridine N-oxide, which can improve its interaction with some stationary phases and sharpen peaks.
Aqueous Normal Phase (ANP): Consider columns based on silica hydride, which can operate in a mode that retains polar compounds effectively with simple mobile phases.[20]
Table 2: HPLC Troubleshooting Summary
Problem
Probable Cause
Recommended Solution
No/Poor Retention
Analyte is too polar for a standard C18 phase.
Use a polar-embedded, polar-endcapped, or HILIC column.[20]
Peak Tailing
Secondary interactions with acidic silanols.
Add 0.1% TFA or formic acid to the mobile phase; use a high-purity, base-deactivated column.
Irreproducible Retention Times
"Ligand collapse" of C18 chains in high aqueous mobile phase.
Use an "aqueous stable" (AQ) C18 column or a polar-embedded phase.[19]
References
Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry.
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Pyridine N-oxide (CAS 694-59-7): Properties, Synthesis, and Role in Fine Chemicals.
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. Retrieved from [Link]
Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
Pell, A. J., et al. (2020). Paramagnetic NMR in drug discovery. PMC - PubMed Central. Retrieved from [Link]
Gabidullin, B., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design. ACS Publications. Retrieved from [Link]
ResearchGate. (n.d.). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. Retrieved from [Link]
PubChem. (n.d.). Pyridine N-Oxide. Retrieved from [Link]
ResearchGate. (n.d.). Pyridine N-Oxide. Retrieved from [Link]
Leskes, M., et al. (n.d.). Solid-State Nuclear Magnetic Resonance Spectroscopy for Surface Characterization of Metal Oxide Nanoparticles: State of the Art and Perspectives. Journal of the American Chemical Society. Retrieved from [Link]
Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]
ResearchGate. (n.d.). Fig. S1 The structures of pyridine N-oxide derivatives. Retrieved from [Link]
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved from [Link]
Reddit. (n.d.). How to dry pyridine N-oxide obtained commerically. Retrieved from [Link]
PMC - NIH. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]
Reddit. (2014). What causes "draggy" spots on TLC?. Retrieved from [Link]
Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
(n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectrum of pyridine oxidation product. Retrieved from [Link]
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]
PMC - PubMed Central. (n.d.). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Retrieved from [Link]
ACS Publications. (n.d.). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Retrieved from [Link]
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]
PubMed. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Reddit. (2021). Why does tailing happen in TLC?. Retrieved from [Link]
ResearchGate. (2013). Tailing in TLC - can anyone help?. Retrieved from [Link]
Reddit. (2013). TLC and streaking: why add triethylamine?. Retrieved from [Link]
chemconnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]
ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]
Comparative Biological Activity Guide: Methyl Nicotinate vs. Methyl Nicotinate N-Oxide
Executive Summary This technical guide provides a rigorous comparison between Methyl Nicotinate (MN) and its oxidized derivative, Methyl Nicotinate N-oxide (MN-NO) . While MN is a well-established rubefacient and vasodil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous comparison between Methyl Nicotinate (MN) and its oxidized derivative, Methyl Nicotinate N-oxide (MN-NO) . While MN is a well-established rubefacient and vasodilator used extensively in topical formulations, MN-NO represents a critical impurity and metabolic intermediate with distinct physicochemical and pharmacological properties.
Key Insight: The biological activity of these two compounds is inversely related to their oxidation state. MN exhibits potent, rapid-onset vasodilation mediated by the arachidonic acid cascade. In contrast, MN-NO displays significantly reduced biological activity due to two primary factors:
Physicochemical Barrier: The high polarity of the N-oxide moiety drastically reduces stratum corneum permeability.
Metabolic Barrier: MN-NO requires enzymatic reduction (bioreduction) back to the parent pyridine base to exert pharmacological effects, acting as a rate-limited "prodrug" with poor efficiency in dermal applications.
Physicochemical Profile & Structural Logic
The fundamental difference in biological activity stems from the electronic environment of the pyridine nitrogen.
Table 1: Comparative Physicochemical Properties
Property
Methyl Nicotinate (MN)
Methyl Nicotinate N-oxide (MN-NO)
Impact on Bioactivity
Structure
Pyridine base (Tertiary amine)
Pyridine N-oxide (Dipolar bond N⁺–O⁻)
Defines receptor affinity and solubility.
LogP (Lipophilicity)
~ 0.9 - 1.1
~ -0.7 to -1.2 (Estimated)
Critical: MN is lipophilic enough to penetrate lipid bilayers; MN-NO is too polar.
Water Solubility
Moderate
High
MN-NO partitions into aqueous phases, resisting skin absorption.
Electronic State
Electron-deficient ring
Electron-rich oxygen / Electron-deficient ring
N-oxide oxygen acts as a strong H-bond acceptor, increasing solvation shell size.
pKa
~ 3.1 (Conjugate acid)
~ 0.8 (Conjugate acid)
MN-NO is a much weaker base; remains unprotonated at physiological pH.
Expert Note: The shift in LogP from positive (lipophilic) to negative (hydrophilic) upon N-oxidation is the primary driver for the loss of topical efficacy in MN-NO. In formulation stability studies, the presence of MN-NO indicates oxidative degradation, directly correlating with a loss of "warming" potency.
Pharmacodynamics: Mechanisms of Action[1]
Methyl Nicotinate: The Active Vasodilator
MN acts as a pro-drug for Nicotinic Acid (Niacin) but possesses superior skin permeability due to the methyl ester cap. Once it penetrates the stratum corneum:
Hydrolysis: Rapidly hydrolyzed by cutaneous esterases to Nicotinic Acid.
Receptor Activation: Nicotinic Acid activates G-protein coupled receptors (GPR109A/HM74A) on Langerhans cells and keratinocytes.
COX Pathway: This triggers the release of Arachidonic Acid and subsequent conversion by Cyclooxygenase (COX-1/COX-2) into Prostaglandins, specifically PGD2 and PGE2 .
Effect: These prostaglandins act on vascular smooth muscle to cause vasodilation (erythema).[1]
Methyl Nicotinate N-oxide: The Metabolic Stall
MN-NO is pharmacologically inert at the GPR109A receptor in its oxidized form. To become active, it must undergo bioreduction :
Enzymatic Constraint: This reduction is catalyzed by molybdoenzymes like Aldehyde Oxidase (AO) or mitochondrial systems (e.g., Cyt P450 reductase) primarily in the liver.
Dermal Limitation: Skin possesses significantly lower reductase activity compared to the liver. Consequently, topically applied MN-NO remains largely unreduced and inactive.
Visualization: Signaling & Metabolic Pathways[2]
The following diagram illustrates the divergent pathways of MN and MN-NO upon topical application.
Figure 1: Comparative Mechanism of Action. Green paths indicate efficient activation; red/dashed paths indicate metabolic or physicochemical blockades.
Experimental Protocols for Comparative Assessment
To objectively validate the difference in activity, the following protocols are recommended.
Protocol A: In Vivo Vasodilation Assay (Laser Doppler Flowmetry)
Objective: Quantify the "Time to Onset" and "Peak Perfusion Units (PU)" for MN vs. MN-NO.
Methodology:
Subjects: Healthy volunteers (n=10), acclimatized for 20 min at 22°C.
Preparation: Prepare 10 mM solutions of MN and MN-NO in a vehicle (e.g., 20% Ethanol / 80% Water).
Application: Apply 20 µL of each solution to distinct 1 cm² zones on the volar forearm.
Measurement:
Use a Laser Doppler Flowmeter (LDF) (e.g., Perimed PeriFlux).
Record Basal Blood Flow (BBF) for 2 min prior to application.
Record perfusion continuously for 45 min post-application.
Data Analysis:
Calculate
.
Calculate Area Under the Curve (AUC) for total vasodilatory response.
Expected Result: MN will show a rapid increase in PU (peaking ~20-30 min). MN-NO will show negligible change or a very delayed, weak response (<10% of MN signal), confirming poor penetration/activity.
Protocol B: In Vitro Skin Permeation (Franz Diffusion Cell)
Objective: Determine the flux (
) and permeability coefficient () to prove the "Polarity Barrier."
Methodology:
Membrane: Ex vivo human skin (dermatomed to 500 µm) or porcine ear skin.
Apparatus: Vertical Franz Diffusion Cells.
Donor Chamber: 10 mM MN or MN-NO in non-occlusive vehicle.
Receptor Chamber: PBS (pH 7.4) at 32°C, stirred at 600 rpm.
Sampling: Withdraw 200 µL from receptor arm at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace volume with fresh PBS.
Analysis: HPLC-UV (C18 column, Mobile Phase: Acetonitrile/Water with 0.1% TFA).
Detection: MN (262 nm), MN-NO (254 nm - verify
).
Self-Validating Check: Calculate the Mass Balance. If recovery < 90%, check for skin retention (extraction of skin tissue required).
Visualization: Experimental Workflow
Figure 2: Workflow for comparative skin permeation analysis.
References
Morrow, J. D., et al. (1992). "Prostaglandin D2 mediates the cutaneous flush induced by niacin and methyl nicotinate." Journal of Investigative Dermatology. Link
Kasting, G. B., et al. (2021).[2] "Niacinamide and Methyl Nicotinate: Comparative Skin Absorption."[2] Journal of Pharmaceutical Sciences. Link
Testa, B., & Jenner, P. (1976). "Drug metabolism: chemical and biochemical aspects." Marcel Dekker Inc.
Hadgraft, J., et al. (2003). "Skin penetration of topical formulations."[2] Skin Pharmacology and Physiology. (Reference for Franz Cell protocols).
Damiani, E., et al. (2019). "Oxidative stability of nicotinate esters in topical formulations." Cosmetics.[2] Link (General reference on ester stability).
Disclaimer: This guide is for research and development purposes. All experimental protocols should be reviewed by your institution's safety and ethics board.
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Methyl Nicotinate 1-Oxide
This guide provides an in-depth, experience-driven walkthrough for the validation of a robust analytical method for methyl nicotinate 1-oxide, a polar aromatic compound of interest in pharmaceutical development. We will...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, experience-driven walkthrough for the validation of a robust analytical method for methyl nicotinate 1-oxide, a polar aromatic compound of interest in pharmaceutical development. We will move beyond a simple checklist of steps to explore the scientific rationale behind methodological choices, ensuring the resulting data is reliable, reproducible, and compliant with global regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound approach to analytical method validation.
The Analytical Challenge: Why a Validated Method is Non-Negotiable
Methyl nicotinate 1-oxide, as a pyridine N-oxide derivative, presents specific analytical challenges. Its polarity makes it less retentive on traditional reversed-phase chromatography columns, potentially leading to poor peak shape and co-elution with polar impurities or excipients. Furthermore, in the context of pharmaceutical development, it is not enough to simply quantify the active pharmaceutical ingredient (API). Regulatory bodies require a "stability-indicating" method—an analytical procedure proven to accurately measure the API, free from interference from its degradation products, process impurities, or other components in the sample matrix.[1][2]
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[3][4][5] This guide will detail the validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a workhorse technique in the pharmaceutical industry.[6]
The Primary Workhorse: A Stability-Indicating HPLC-UV Method
Based on the analysis of similar polar aromatic compounds and N-oxides, a gradient RP-HPLC method using a modern polar-embedded or polar-endcapped C18 column is proposed.[7][8][9] These columns are designed to provide better retention and peak shape for polar analytes and are more resistant to "phase collapse" in highly aqueous mobile phases.
Proposed Chromatographic Conditions
Parameter
Recommended Setting
Rationale
Column
Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 150 mm x 4.6 mm, 3.5 µm
Provides enhanced retention for polar compounds like N-oxides and is stable in highly aqueous mobile phases.
Mobile Phase A
0.1% Formic Acid in Water
Provides a suitable pH to control the ionization state of the analyte and potential impurities, promoting sharp peaks. Formic acid is volatile and MS-compatible.
Mobile Phase B
Acetonitrile
A common organic modifier with good UV transparency and elution strength.
Gradient Program
5% B to 70% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration.
A gradient is essential for a stability-indicating method to ensure elution of both the polar API and potentially less polar degradation products within a reasonable runtime.[6]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature
30 °C
Enhances reproducibility by controlling viscosity and improving peak shape.
UV Detection
265 nm
A wavelength should be selected where the API and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume
10 µL
A typical volume to balance sensitivity and peak shape.
Sample Diluent
Mobile Phase A / Mobile Phase B (95:5)
Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.
The Validation Workflow: A Step-by-Step Protocol
The validation process must be systematic, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4][5][10] This process demonstrates that the analytical method is specific, linear, accurate, precise, and robust for its intended application.
Caption: Workflow for Analytical Method Validation per ICH Q2(R1) Guidelines.
Specificity (Forced Degradation)
The most critical component of a stability-indicating method is its ability to separate the main analyte from its degradation products.[1]
Protocol:
Prepare solutions of methyl nicotinate 1-oxide.
Expose these solutions to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light). The goal is to achieve 5-20% degradation.
Analyze the stressed samples alongside an unstressed control.
Acceptance Criteria: The method must demonstrate baseline resolution (Rs > 2) between the parent peak and all major degradation peaks. The purity of the parent peak in the chromatogram of the stressed sample should be confirmed using a PDA detector.
Linearity and Range
This confirms that the method's response is directly proportional to the analyte concentration over a specified range.
Protocol:
Prepare a stock solution of the reference standard and create at least five concentrations spanning 80% to 120% of the expected working concentration.
Inject each concentration in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Concentration (% of Target)
Injection 1 (Area)
Injection 2 (Area)
Injection 3 (Area)
Average Area
80%
801,500
803,000
802,200
802,233
90%
902,100
901,500
903,300
902,300
100%
1,001,000
1,002,500
1,003,100
1,002,200
110%
1,103,200
1,101,800
1,102,500
1,102,500
120%
1,204,500
1,205,100
1,203,900
1,204,500
Result
R² = 0.9998
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a placebo matrix with known amounts of the analyte.
Protocol:
Prepare samples by spiking a placebo (if applicable) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate (for a total of 9 determinations).
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5]
Protocol:
Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration under the same operating conditions over a short interval of time.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary critical parameters one at a time, such as:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.1 units)
Analyze system suitability samples under each condition.
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits for all varied conditions, demonstrating the method's reliability during routine use.
Comparison with Alternative Analytical Methods
While RP-HPLC is a robust and widely accessible technique, other methods may be suitable for analyzing methyl nicotinate 1-oxide, particularly for specific applications. The choice of method depends on the analytical need, such as high-throughput screening, analysis in complex biological matrices, or resolving challenging isomers.
Method
Principle
Advantages
Disadvantages
Best Suited For
RP-HPLC-UV (Proposed Method)
Partitioning between a polar mobile phase and a non-polar stationary phase.
Robust, reproducible, cost-effective, widely available. Good for routine QC and stability testing.
May require specialized columns (polar-embedded) for sufficient retention of very polar compounds.
Routine quality control, stability testing, and content uniformity.
Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[15][16]
Unmatched sensitivity (low LOQ) and specificity. Can confirm molecular weights and aid in impurity identification.
High instrument and maintenance costs; matrix effects can suppress ion signals.
Bioanalysis (quantification in plasma/urine), impurity identification, and trace-level analysis.
Conclusion
The validation of an analytical method is a cornerstone of pharmaceutical development, ensuring data integrity and product quality. The proposed stability-indicating RP-HPLC-UV method, when validated according to the ICH Q2(R1) guideline, provides a reliable, robust, and cost-effective solution for the routine analysis and stability testing of methyl nicotinate 1-oxide. While alternative methods like HILIC and LC-MS/MS offer advantages for specific challenges, a well-validated HPLC method remains the industry standard for its balance of performance and practicality. This guide serves as a comprehensive framework for structuring such a validation study, emphasizing the scientific rationale that transforms a routine procedure into a trustworthy analytical tool.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
Quality Guidelines. International Council for Harmonisation (ICH).
A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing.
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
ICH Q2 Analytical Method Validation. SlideShare.
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
From Complexity to Clarity: Expanding Metabolome Coverage With Innovative Analytical Strategies. PubMed Central.
BA Method Development: Polar Compounds. BioPharma Services.
HPLC Methods for analysis of Pyridine. HELIX Chromatography.
Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. ResearchGate.
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
polar aromatic compounds: Topics by Science.gov. Science.gov.
Analysis of polar compounds. ResearchGate.
Stability Indicating HPLC Method Development: A Review. IJPPR.
Stability Indicating HPLC Method Development: A Review. IRJPMS.
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed Central.
Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides. [Source not publicly available]
A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. ACS Publications.
Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of Nicotine Nasal Spray. Lund University Publications.
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. ResearchGate.
A Comparative Guide to the Cross-Validation of Assays for Nicotine-1'-N-Oxide. BenchChem.
Structure-Activity Relationship (SAR) of Nicotinic Acid Derivatives: A Comparative Technical Guide
Executive Summary Nicotinic acid (Niacin) remains the most effective agent for elevating HDL-C, yet its clinical utility is severely hampered by cutaneous flushing.[1][2][3] This guide dissects the structure-activity rel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Nicotinic acid (Niacin) remains the most effective agent for elevating HDL-C, yet its clinical utility is severely hampered by cutaneous flushing.[1][2][3] This guide dissects the structure-activity relationships (SAR) of nicotinic acid derivatives, focusing on the dissociation of lipid-modifying efficacy (via adipocyte GPR109A) from vasodilatory side effects (via Langerhans cell GPR109A). We compare the parent compound against established analogs (Acipimox) and experimental partial agonists (MK-0354), providing actionable insights into pharmacophore optimization and self-validating screening protocols.
The Pharmacophore & SAR Landscape
The binding pocket of the GPR109A (HCA2) receptor dictates a strict pharmacophore.[4] The receptor belongs to the Class A GPCR family but possesses a unique binding site defined by an "aromatic sandwich" and a cationic anchor.
Key Structural Determinants
The Acidic Anchor (Essential): The carboxylate moiety at C3 is non-negotiable for high-affinity binding. It forms a critical salt bridge with Arg111 in Transmembrane Helix 3 (TM3).
Modification Consequence: Conversion to an amide (Nicotinamide) destroys GPR109A affinity entirely, retaining Vitamin B3 activity but losing all lipid-modifying properties.
The Aromatic Core (Scaffold): The pyridine ring intercalates between Trp91 (TM2) and Phe276/Tyr284 (TM7).
Modification Consequence: Bioisosteric replacement with a pyrazine ring (as in Acipimox) is tolerated but alters intrinsic efficacy.
Lipophilic Substitutions (C5/C6): The C5 position offers the most freedom for modification to enhance lipophilicity without sterically clashing with the receptor floor.
Visualization: SAR Logic Map
Figure 1: Structural dissection of Nicotinic Acid binding determinants. The C3 carboxyl is the "on-switch" for GPR109A, while the ring system determines potency.
Comparative Performance Analysis
The following table contrasts the parent compound with a clinically approved analog (Acipimox) and a "failed" partial agonist (MK-0354). This comparison highlights the danger of optimizing solely for Free Fatty Acid (FFA) suppression without considering the full signaling profile.
Partial agonism suppresses FFA but fails to alter lipid profile.
Critical Insight for Drug Developers:
The failure of MK-0354 demonstrates that dissociating flushing from lipid efficacy is possible, but simply suppressing FFA is insufficient to raise HDL. Full agonism or specific biased signaling (avoiding
-arrestin while maintaining high G-protein efficacy) appears necessary for the lipid-modifying phenotype.
Mechanistic Insights: The Flushing vs. Efficacy Divergence
To engineer a superior derivative, one must understand the dual pathways initiated by GPR109A. The goal is to maintain the Adipocyte pathway while silencing the Langerhans pathway.
Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor) in lysis buffer.
Incubate for 1 hour.
Data Analysis:
Measure FRET signal (665 nm / 620 nm ratio).
Note: The FRET signal is inversely proportional to cAMP concentration.[5][6] (High signal = Low cAMP = Potent Agonist).
Calculate
using a 4-parameter logistic fit.
Self-Validation Criteria (Z-Factor)
A valid assay run must yield a Z-factor
.
Where is standard deviation and is mean signal of positive (p) and negative (n) controls.
References
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[7] Nature Medicine. Link
Van Veldhoven, J. P., et al. (2011). "Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A)." Bioorganic & Medicinal Chemistry Letters. Link
Lai, E., et al. (2007). "Effects of a niacin receptor partial agonist, MK-0354, on plasma free fatty acids, lipids, and cutaneous flushing in humans."[2][8] Journal of Clinical Lipidology. Link
Benyó, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation. Link
Gille, A., et al. (2008). "Nicotinic acid: pharmacological effects and mechanisms of action."[3][7][9] Annual Review of Pharmacology and Toxicology. Link
Author: BenchChem Technical Support Team. Date: February 2026
Title: In Vivo Pharmacodynamic & Pharmacokinetic Comparison: Methyl Nicotinate vs. Methyl Nicotinate N-Oxide
Content Type: Technical Comparison Guide
Audience: Pharmaceutical Researchers, Dermatological Scientists, and Formulation Chemists.
Executive Summary
This guide provides a technical framework for comparing Methyl Nicotinate (MN) , a standard rubefacient and model lipophilic penetrant, against its oxidized derivative, Methyl Nicotinate N-oxide (MNO) .
While MN is widely established as a potent cutaneous vasodilator used to assess skin barrier integrity and microcirculation, MNO represents a distinct physicochemical entity with altered lipophilicity and metabolic requirements. The core differentiation lies in bioactivation : MN requires simple ester hydrolysis to trigger vasodilation, whereas MNO likely requires bioreduction (de-oxygenation) prior to hydrolysis, or acts via a distinct, less potent pathway.
Key Expectation: In in vivo assays, MN typically exhibits a rapid onset of erythema (5–10 min). MNO, due to increased polarity and the requirement for metabolic reduction, is predicted to show a delayed onset, reduced peak efficacy (Cmax), or a "sustained release" profile , depending on the cutaneous reductase activity.
Physicochemical & Mechanistic Foundation
Understanding the structural differences is prerequisites to interpreting in vivo data. The N-oxide moiety introduces significant polarity, altering the partition coefficient (LogP), which is the primary driver of Stratum Corneum (SC) permeation.
Comparative Profile
Feature
Methyl Nicotinate (MN)
Methyl Nicotinate N-Oxide (MNO)
CAS Registry
93-60-7
15905-18-7
Molecular Weight
137.14 g/mol
153.14 g/mol
LogP (Predicted)
~0.8 (Lipophilic)
~ -1.2 to -0.5 (Hydrophilic/Polar)
Primary Permeation Route
Intercellular Lipid Matrix (Fast)
Transcellular/Pore (Slow)
Metabolic Trigger
Esterase (Hydrolysis)
Reductase (Deoxygenation) + Esterase
Vasodilation Mechanism
Rapid PGD2 release via Nicotinic Acid
Dependent on conversion to MN or weak direct action
Mechanistic Pathways
The following diagram illustrates the divergent metabolic pathways required to elicit the pharmacological effect (Vasodilation/Erythema).
Figure 1: Proposed metabolic activation pathways.[1] MN accesses the active Nicotinic Acid pathway directly via ubiquitous esterases. MNO must theoretically undergo bioreduction to MN to achieve comparable potency, introducing a kinetic lag.
Experimental Protocol: In Vivo Vasodilation Assay
To objectively compare MN and MNO, a Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI) protocol is required. This quantifies the "rubefacient" response (redness/blood flow) over time.
Study Design Parameters
Subjects: Healthy human volunteers (n=10–20) or hairless animal model (e.g., Guinea Pig).
Dose: Equimolar concentrations (e.g., 10 mM, 50 mM, 100 mM) in a volatile vehicle (Ethanol/Water) or aqueous gel.
Application: 20 µL applied to volar forearm via Finn Chamber or open application ring.
Step-by-Step Workflow
Acclimatization: Subject rests for 20 minutes in a temperature-controlled room (22°C ± 1°C) to stabilize basal blood flow.
Baseline Measurement: Record resting flux (Perfusion Units, PU) for 2 minutes at test sites.
Application: Apply MN to Site A and MNO to Site B simultaneously.
Monitoring:
Continuous Mode: If using LDF probes, record continuously for 60 minutes.
Interval Mode: If using LSCI (Imager), scan every 2 minutes for the first 20 minutes, then every 5 minutes up to 1 hour.
Data Extraction: Calculate parameters:
(Time to onset), (Peak Perfusion), and AUC (Total Vasodilatory Response).
Figure 2: Standardized workflow for comparative in vivo vasodilation assessment.
Data Presentation & Interpretation
When publishing your comparison, summarize the quantitative differences in a structured format.
Expected Results Table (Template)
Parameter
Methyl Nicotinate (MN)
Methyl Nicotinate N-Oxide (MNO)
Interpretation
(min)
3.0 – 5.0
Expected: > 15.0 or No Response
MNO lag time indicates slow permeation or need for metabolic reduction.
(Peak)
High (e.g., >200 PU)
Expected: Low to Moderate
Lower peak suggests lower bioavailability of the active parent (NA).
AUC (0-60 min)
High
Expected: Low
Total vasodilatory load is significantly reduced in the N-oxide form.
Duration
Transient (~30-45 min)
Variable
If MNO acts as a prodrug, the effect might be sustained but weaker.
Critical Analysis of Results
If MNO shows NO response: The N-oxide modification prevents skin penetration (too polar) or the skin lacks sufficient N-oxide reductase activity to convert it back to the active MN form.
If MNO shows DELAYED response: This confirms a "Prodrug" mechanism where MNO slowly penetrates and is reduced to MN, which then triggers the cascade.
If MNO shows EQUAL response: (Highly unlikely) This would suggest MNO has a direct receptor affinity or an active transport mechanism, defying standard partition coefficient rules.
References
Issachar, N., et al. (1998). "Correlation between percutaneous penetration of methyl nicotinate and sensitive skin, using laser Doppler imaging." Contact Dermatitis.
Establishes the standard LDF protocol and MN response curve.
Elawa, S., et al. (2019). "The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites."[2] Microvascular Research.
Provides dose-response d
Guy, R.H., et al. (1983). "Percutaneous absorption: interpretation of in vitro data and prediction of in vivo levels." International Journal of Pharmaceutics.
Testa, B., & Jenner, P. (1976). "Drug metabolism: chemical and biochemical aspects." Marcel Dekker.
Reference for N-oxide reduction mechanisms (bioreduction) in tissue.
Comparative Cytotoxicity Profile: Methyl Nicotinate vs. Methyl Nicotinate N-Oxide
Topic: Cytotoxicity Comparison of Methyl Nicotinate and its N-Oxide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary In the context of tra...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cytotoxicity Comparison of Methyl Nicotinate and its N-Oxide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
[1]
Executive Summary
In the context of transdermal drug delivery and toxicological assessment, Methyl Nicotinate (MN) and its N-oxide derivative, Methyl Nicotinate N-oxide (MN-N-oxide) , exhibit distinct biological profiles governed primarily by their polarity and metabolic fate.
Methyl Nicotinate (MN): A lipophilic ester known for rapid dermal penetration.[1] It acts as a potent rubefacient, inducing vasodilation and local irritation (cytotoxicity) via the prostaglandin pathway. It shows dose-dependent cytotoxicity in vitro, primarily driven by oxidative stress and inflammatory signaling at high concentrations.
Methyl Nicotinate N-oxide (MN-N-oxide): The N-oxidized derivative is significantly more polar and less basic.[1] It exhibits reduced cytotoxicity and poor skin permeability compared to the parent compound. N-oxidation generally serves as a detoxification or metabolic clearance pathway for pyridine derivatives, rendering the molecule less reactive toward cellular membranes and nicotinic receptors.
Verdict: MN is the active, cytotoxic agent in high-dose applications, while MN-N-oxide represents a pharmacologically attenuated, less toxic derivative.
Physicochemical & Structural Profile
The differential cytotoxicity is rooted in the fundamental change in electronic structure and lipophilicity introduced by the N-oxide moiety.[1]
Experimental data indicates a clear divergence in cell viability profiles between the two compounds.[1]
Methyl Nicotinate:
IC50 Values: Typically in the millimolar (mM) range (e.g., 10–50 mM depending on cell line, such as HaCaT keratinocytes or A549).
Mechanism: At cytotoxic concentrations, MN induces mitochondrial stress and depletes intracellular glutathione (GSH). Its rapid hydrolysis to nicotinic acid can locally lower pH and trigger G-protein coupled receptor (GPR109A) signaling, leading to prostaglandin D2 (PGD2) release.[1]
Observation: Treated cells show characteristic signs of necrosis and inflammatory response (swelling, membrane rupture) at high doses.
Methyl Nicotinate N-oxide:
IC50 Values: Significantly higher than MN (low cytotoxicity).[1] Often >100 mM or showing no significant toxicity at MN's IC50.
Mechanism: The N-oxide group prevents efficient binding to the nicotinic acid receptor (GPR109A) even after hydrolysis.[1] Furthermore, the high polarity prevents rapid intracellular accumulation.
Observation: Cells retain viability and membrane integrity at concentrations where MN causes significant cell death.
3.2 Skin Irritation & Permeability (In Vivo/Ex Vivo)
MN: Known as a "rubefacient." Application of 0.1–1.0% MN causes immediate erythema (redness) and edema due to vasodilation.[1] This is a form of localized, controlled toxicity/inflammation.
MN-N-oxide: Lacks the rubefacient property.[1] The N-oxide moiety hinders passage through the stratum corneum (lipid barrier).[1] Even if it penetrates, it does not effectively trigger the arachidonic acid cascade required for vasodilation.
Mechanistic Pathways
The following diagram illustrates the divergent pathways of MN and MN-N-oxide upon contact with a cellular system.
Caption: Figure 1. Comparative mechanistic pathway. MN rapidly penetrates and activates inflammatory signaling (Red), while MN-N-oxide is largely excluded or excreted (Green).[1]
Experimental Protocols for Validation
To validate these profiles in your own laboratory, use the following self-validating protocols.
Protocol A: Comparative MTT Cytotoxicity Assay
Objective: Determine IC50 of MN vs. MN-N-oxide in keratinocytes (HaCaT) or lung fibroblasts (MRC-5).[1]
Solubilize formazan crystals. Measure Absorbance at 570 nm.
Validation Check:
MN should show a sigmoidal dose-response curve with >50% cell death at high concentrations.
MN-N-oxide should show a flat line or significantly right-shifted curve (higher IC50).[1]
Protocol B: Transdermal Diffusion (Franz Cell)
Objective: Quantify the permeability difference (a proxy for irritation potential).[1]
Setup: Use Franz diffusion cells with Strat-M® membrane or excised porcine skin.[1]
Donor Phase: Apply saturated solutions of MN and MN-N-oxide.
Receptor Phase: PBS (pH 7.4). Sample at 0.5, 1, 2, 4, and 6 hours.
Analysis: HPLC-UV detection (260 nm).
Expected Result: MN flux (
) will be significantly higher than MN-N-oxide flux due to lipophilicity.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7151: Methyl Nicotinate.
[Link][1]
Klyushova, L.S., et al. (2024). The cytotoxic and antiproliferative properties of ruthenium nitrosyl complexes and their modulation effect on cytochrome P450 in the HepG2 cell line. (Discusses cytotoxicity of methyl nicotinate complexes). Biomedical Chemistry.
[Link]
Elawa, S., et al. (2020). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. (Details the inflammatory/toxicity mechanism of MN).
[Link]
Homan, R., et al. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines.[2] (Establishes the protective/lower toxicity nature of pyridine N-oxides).
[Link]
Methyl Nicotinate 1-Oxide: Safe Handling and Disposal Protocol
[1] Executive Summary & Immediate Action Do not treat Methyl Nicotinate 1-oxide as general trash. While likely not a P-listed or U-listed RCRA waste by specific name, its structural classification as a pyridine N-oxide d...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Immediate Action
Do not treat Methyl Nicotinate 1-oxide as general trash. While likely not a P-listed or U-listed RCRA waste by specific name, its structural classification as a pyridine N-oxide derivative and its potential physiological effects (rubefacient/vasodilation) mandate disposal via high-temperature incineration .
Critical Safety Warning: This compound is a derivative of methyl nicotinate, a potent rubefacient . Skin contact may cause rapid, intense dilation of capillaries (flushing, heat, redness) even at low concentrations. Standard nitrile gloves may offer limited permeation protection over long durations; double-gloving and immediate removal upon splash are required.
Chemical Profile & Hazard Identification
To ensure accurate waste stream profiling, you must understand the physiochemical nature of the analyte.
Property
Specification
Operational Implication
Chemical Name
Methyl nicotinate 1-oxide
Label as "Organic Chemical Waste"
CAS Number
30663-95-1
Use for waste manifesting
Molecular Formula
C7H7NO3
Nitrogen-bearing; requires NOx scrubbing during incineration
Physical State
Solid (Crystalline)
Dust control is critical to prevent inhalation
Primary Hazard
Irritant (Skin/Eye/Respiratory)
Rubefacient: Causes localized vasodilation
Reactivity
Pyridine N-oxide moiety
Potentially reactive with strong reducing agents
Pre-Disposal Waste Characterization (RCRA Logic)
Before disposal, you must classify the waste according to EPA RCRA standards (40 CFR 261). Use the following logic flow to assign the correct waste codes.
Expert Insight: Most laboratory waste of this type is not "pure" substance but rather mixed with solvents (HPLC effluent, reaction mixtures). The solvent usually dictates the primary RCRA code.
Figure 1: Logic flow for determining the regulatory status of Methyl Nicotinate 1-oxide waste. Note that even "Non-RCRA" determinations should be incinerated due to biological activity.
Step-by-Step Disposal Protocol
Phase 1: Segregation and Stabilization
Causality: N-oxides can be thermally labile. Segregating them from strong reducing agents (e.g., hydrides, active metals) prevents uncontrolled exothermic deoxygenation.
Isolate: Do not mix with strong acids, reducing agents, or heavy metal salts.
Containerize: Use a chemically compatible container (HDPE or Amber Glass).
Solid Waste: Wide-mouth jar.
Liquid Waste: Safety can (if flammable) or capped glass bottle.
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.
Constituents: Write "Methyl nicotinate 1-oxide" (do not use abbreviations).
Hazard Checkbox: Mark "Irritant" and "Toxic" (due to biological activity).
Phase 2: The Disposal Workflow
Follow this strict chain of custody to ensure compliance and safety.
Figure 2: Cradle-to-grave lifecycle for Methyl Nicotinate 1-oxide disposal.
Phase 3: Final Destruction Method
Requirement: The waste manifest must designate High-Temperature Incineration .
Why? Landfilling organic nitrogen compounds can lead to leaching into groundwater. Incineration ensures the destruction of the pyridine ring and the N-oxide functionality.
Verification: Ensure your waste vendor (e.g., Clean Harbors, Veolia, Stericycle) utilizes a facility equipped with scrubbers to manage Nitrogen Oxide (NOx) emissions generated during the combustion of the pyridine ring.
Spill Response (Specific to Vasodilators)
If a spill occurs, standard "absorb and sweep" protocols must be modified to account for the rubefacient nature of the compound.
PPE Upgrade: Don double nitrile gloves and a Tyvek sleeve/lab coat. Respiratory protection (N95 or P100) is mandatory for powder spills to prevent inhalation of the irritant.
Containment:
Solid: Cover with wet paper towels to prevent dust generation, then wipe up.
Liquid: Absorb with vermiculite or clay pads.
Decontamination: Clean the surface with a mild surfactant (soap and water). Avoid using organic solvents (like ethanol) for the initial cleanup , as this may enhance skin absorption of any residue left on the surface or PPE.
Medical Monitoring: If skin contact occurs, flush with water for 15 minutes.[1] Monitor for redness/heat. The effect is usually transient but can be alarming.
References & Authority
The protocols above are grounded in federal regulations and chemical safety logic.
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]
PubChem. (n.d.). Methyl nicotinate (Parent Compound) Safety and Hazards.[2][1][3][4][5][6][7][8][9] National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations before disposing of chemical materials.
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl Nicotinate 1-Oxide
Understanding the Risks: A Proactive Approach to Safety Methyl nicotinate is known to cause skin, eye, and respiratory irritation.[1][2][3] The introduction of an N-oxide functional group may alter the reactivity and tox...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Risks: A Proactive Approach to Safety
Methyl nicotinate is known to cause skin, eye, and respiratory irritation.[1][2][3] The introduction of an N-oxide functional group may alter the reactivity and toxicological profile of the molecule. Therefore, a cautious and comprehensive approach to PPE is warranted to mitigate potential exposure risks.
Core Principles of Chemical Handling
Before undertaking any procedure involving Methyl nicotinate 1-oxide, a thorough risk assessment should be conducted. This involves evaluating the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution, chemical reaction), and the potential for aerosol generation. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
Selecting the Appropriate Personal Protective Equipment
The following table outlines the recommended PPE for handling Methyl nicotinate 1-oxide, categorized by the level of protection required.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]
Protects against splashes and aerosols, which can cause serious eye irritation.[1][2][3][7]
Hand Protection
Butyl rubber or PVA gloves are recommended. Nitrile gloves may not offer sufficient protection against related compounds like pyridine and should be avoided.[4] Always consult the manufacturer's glove compatibility chart.
Prevents skin contact, which can lead to irritation.[1][2][3][7] The choice of glove material is critical for chemical resistance.
Body Protection
A fully-buttoned laboratory coat.[4] For procedures with a higher risk of splashing, chemically resistant aprons or suits should be considered.
Protects the skin and personal clothing from contamination.
Respiratory Protection
For most laboratory-scale operations conducted in a fume hood, respiratory protection may not be necessary. However, if there is a potential for exceeding exposure limits or for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][6]
Protects against the inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3]
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Adherence to proper procedures for putting on (donning) and taking off (doffing) PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning and Doffing Protocol
Caption: PPE Donning and Doffing Workflow
Step-by-Step PPE Protocol:
Donning:
Lab Coat: Put on a clean, fully-buttoned lab coat.
Respirator (if required): If your risk assessment indicates the need for respiratory protection, perform a fit check and don the respirator according to the manufacturer's instructions.
Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.
Gloves: Select the appropriate gloves and inspect them for any signs of damage. Pull the gloves on, ensuring the cuffs of the lab coat are tucked inside.
Doffing:
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
Eye and Face Protection: Remove goggles and face shield from the back to the front.
Lab Coat: Unbutton the lab coat and remove it by folding it inward to contain any contamination.
Respirator (if required): Remove the respirator without touching the front of the device.
Spill Management and Waste Disposal
In the event of a spill, evacuate the area and alert your laboratory's safety officer. Only personnel trained in hazardous material cleanup should address the spill, wearing the appropriate level of PPE.
Waste Disposal:
Contaminated PPE: All disposable PPE, including gloves, should be disposed of as hazardous waste in a designated, sealed container.[2]
Chemical Waste: Unused Methyl nicotinate 1-oxide and any solutions containing it should be collected in a clearly labeled, sealed container for hazardous waste disposal.[2] Consult with your institution's environmental health and safety department for specific disposal protocols. It may be necessary to have the material incinerated by a licensed professional waste disposal service.[2][8]
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][7][8] Seek medical attention if irritation persists.[1][7]
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.[1][7]
Inhalation: Move the individual to fresh air.[1][2][8] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle Methyl nicotinate 1-oxide, ensuring both personal safety and the integrity of their scientific endeavors.
References
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS METHYL NICOTINATE.
New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
ECHEMI. (n.d.). Pyridine N-oxide SDS, 694-59-7 Safety Data Sheets.
Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
Benchchem. (n.d.). Personal protective equipment for handling Methyl Nicotinate.
TCI Chemicals. (n.d.). SAFETY DATA SHEET.
Chemstock. (n.d.). METHYL NICOTINATE.
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Loba Chemie. (2021, November 25). METHYL NICOTINATE EXTRA PURE Safety Data Sheet.
CDH Fine Chemical. (n.d.). methyl nicotinate cas no 93-60-7.
Sigma-Aldrich. (2025, July 9). SAFETY DATA SHEET.
Spectrum Chemical. (2017, April 17). SAFETY DATA SHEET.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
CDH Fine Chemical. (n.d.). PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
(n.d.). Gloves Chemical Resistance Chart.
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
OSHA. (n.d.). OSHA Glove Selection Chart.
Kimberly Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.